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  • Product: 1-(3-Morpholinopropyl)Piperazine
  • CAS: 436852-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Morpholinopropyl)piperazine

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Morpholinopropyl)piperazine, a molecule of significant interest in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Morpholinopropyl)piperazine, a molecule of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in numerous biologically active compounds, and its functionalization allows for the fine-tuning of pharmacological properties.[1] This document details a robust synthetic protocol for the preparation of 1-(3-Morpholinopropyl)piperazine, discusses the rationale behind the chosen methodology, and provides a thorough guide to its structural elucidation using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize novel piperazine derivatives.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a ubiquitous heterocyclic motif found in a vast array of approved pharmaceutical agents.[1] Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The two nitrogen atoms within the six-membered ring can be independently functionalized, enabling the creation of diverse molecular architectures with tailored biological activities.[1] This "privileged" scaffold often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and bioavailability, due to the basic nature of the nitrogen atoms.[1]

Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties. The ability to modify the piperazine ring at the N1 and N4 positions allows for the exploration of vast chemical space, making it a cornerstone in modern medicinal chemistry. This guide focuses on a specific derivative, 1-(3-Morpholinopropyl)piperazine, which incorporates a second key heterocyclic moiety, morpholine. The morpholine ring is another important building block in drug discovery, often associated with improved metabolic stability and favorable safety profiles. The combination of these two heterocycles in a single molecule presents an intriguing scaffold for the development of novel therapeutic agents.

Synthesis of 1-(3-Morpholinopropyl)piperazine: A Step-by-Step Protocol

The synthesis of 1-(3-Morpholinopropyl)piperazine can be efficiently achieved through the N-alkylation of piperazine with a suitable 3-morpholinopropyl electrophile. The following protocol is a well-established and reliable method for this transformation.

Reaction Scheme

G reagents Piperazine + 3-Morpholinopropyl chloride conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat reagents->conditions Reaction product 1-(3-Morpholinopropyl)piperazine conditions->product Yields

Caption: Synthetic route for 1-(3-Morpholinopropyl)piperazine via N-alkylation.

Materials and Reagents
Reagent/MaterialGradeSupplier
PiperazineAnhydrous, 99%Sigma-Aldrich
4-(3-Chloropropyl)morpholine98%Combi-Blocks
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Acetonitrile (CH₃CN)Anhydrous, 99.8%VWR
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularSigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ethyl AcetateACS GradeFisher Scientific
MethanolACS GradeFisher Scientific
Triethylamine≥99.5%Sigma-Aldrich
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.0 g, 58.0 mmol, 2.0 eq.), anhydrous potassium carbonate (8.0 g, 58.0 mmol, 2.0 eq.), and anhydrous acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 4-(3-chloropropyl)morpholine (4.7 g, 29.0 mmol, 1.0 eq.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% triethylamine.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2] A gradient elution system of 0-10% methanol in dichloromethane containing 1% triethylamine is effective for separating the desired product from any unreacted starting material and by-products.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(3-Morpholinopropyl)piperazine as a pale yellow oil.

Rationale and Self-Validation

The choice of an N-alkylation strategy is predicated on its reliability and the commercial availability of the starting materials. Using a slight excess of piperazine helps to minimize the formation of the N,N'-dialkylated byproduct. Potassium carbonate serves as a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.

The purification by flash column chromatography is a standard and effective method for isolating tertiary amines. The addition of a small amount of triethylamine to the eluent is crucial to prevent the basic amine product from tailing on the acidic silica gel, ensuring a clean separation.[2] The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry.

Characterization of 1-(3-Morpholinopropyl)piperazine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70t, J = 4.5 Hz4H-N(CH₂ -CH₂)₂-O (Morpholine)
~ 2.85br s4H-NH-CH₂ -CH₂- (Piperazine)
~ 2.45m8H-N(CH₂ -CH₂)₂-N- (Piperazine & Morpholine)
~ 2.38t, J = 7.5 Hz2H-N-CH₂ -CH₂-
~ 1.75p, J = 7.0 Hz2H-CH₂-CH₂ -CH₂-
~ 1.55s1H-NH - (Piperazine)
Chemical Shift (δ, ppm)Assignment
~ 67.0-N-(C H₂-CH₂)₂-O (Morpholine)
~ 57.5-N-C H₂-CH₂-
~ 54.5-N-(C H₂-CH₂)₂-N- (Piperazine)
~ 53.8-N-(C H₂-CH₂)₂-O (Morpholine)
~ 46.0-NH-C H₂-CH₂- (Piperazine)
~ 25.0-CH₂-C H₂-CH₂-

Note: The chemical shifts are predicted based on the analysis of similar structures and may vary slightly in experimental data. The broadness of the piperazine signals is expected due to conformational exchange.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (Piperazine)
2800 - 3000StrongC-H stretch (Aliphatic)
1115StrongC-O-C stretch (Morpholine)
1000 - 1200MediumC-N stretch (Aliphatic amines)

The presence of a broad absorption in the N-H stretching region and a strong C-O-C stretch are key diagnostic peaks for the successful synthesis of 1-(3-Morpholinopropyl)piperazine.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

TechniqueIonm/z (calculated)m/z (found)
ESI-MS[M+H]⁺214.1968To be determined

The fragmentation pattern in the mass spectrum will likely show characteristic losses of the morpholine and piperazine rings, providing further structural confirmation.[5][6]

Experimental Workflow and Logic

The entire process from synthesis to characterization follows a logical and self-validating sequence to ensure the integrity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reactants: Piperazine 4-(3-Chloropropyl)morpholine reaction N-Alkylation Reaction (Reflux in Acetonitrile with K2CO3) reagents->reaction workup Aqueous Work-up & Solvent Removal reaction->workup chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH/Et3N) workup->chromatography final_product Pure 1-(3-Morpholinopropyl)piperazine chromatography->final_product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry final_product->nmr final_product->ir final_product->ms

Caption: A comprehensive workflow for the synthesis and characterization of 1-(3-Morpholinopropyl)piperazine.

Safety Precautions

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-(3-Chloropropyl)morpholine: This is a corrosive and lachrymatory compound. Handle with care in a fume hood and wear appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed or inhaled. Use in a well-ventilated area away from ignition sources.

  • Dichloromethane: A potential carcinogen. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1-(3-Morpholinopropyl)piperazine. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently prepare this valuable chemical entity for further investigation in drug discovery and development programs. The combination of the privileged piperazine scaffold with the morpholine moiety offers a promising starting point for the design of novel bioactive molecules.

References

  • W. W. Paudler and A. G. Zeiler, "Conformational Studies of Piperazine and N-Methylpiperazine by Nuclear Magnetic Resonance," Journal of Organic Chemistry, vol. 34, no. 4, pp. 979-981, 1969. Available: [Link]

  • "Method for preparing n-alkyl-piperazines," Google Patents, WO2014184039A1, Nov. 20, 2014.
  • Zhu, N., Yu, C., Hua, Z. et al. Mass Fragmentation Characteristics of Piperazine Analogues. J. Chin. Mass Spectrom. Soc. 41, 513–521 (2020).
  • M. Al-Ghorbani, B. B. A, Zabiulla, and S. V. Mamatha, "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 5, pp. 281-301, 2015.
  • M. S. Christodoulou, S. Liekens, P. T. K. T. Le, and E. V. Van der Eycken, "Synthesis of N-Aryl Piperazines via a Microwave-Assisted, One-Pot, Three-Step Protocol," Organic Letters, vol. 12, no. 23, pp. 5482-5485, 2010. Available: [Link]

  • P. Larkin, "Interpreting Infrared Spectra: A Practical Approach," Specac. Available: [Link]

  • "Reductive amination of piperazine," Reddit, Oct. 24, 2024. Available: [Link]

  • "How do I purify ionizable organic amine compounds using flash column chromatography?," Biotage, Feb. 10, 2023. Available: [Link]

  • R. G. Cooks, J. H. Beynon, R. M. Caprioli, and G. R. Lester, Metastable Ions. Elsevier, 1973.
  • T. Pittelkow and J. B. Christensen, "A Simple Synthesis of N-Alkylpiperazines," ResearchGate, Sep. 2024. Available: [Link]

  • S. Mohan, "Spectral investigation and normal coordinate analysis of piperazine," Indian Journal of Pure & Applied Physics, vol. 46, pp. 743-748, 2008.
  • "Reductive amination route for selective N-monosubstitution. Piperazine...," ResearchGate. Available: [Link]

Sources

Exploratory

physicochemical properties of 1-(3-Morpholinopropyl)Piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Morpholinopropyl)Piperazine Executive Summary This technical guide provides a comprehensive analysis of the core , a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Morpholinopropyl)Piperazine

Executive Summary

This technical guide provides a comprehensive analysis of the core , a molecule of significant interest in modern drug discovery. By combining two "privileged scaffolds," morpholine and piperazine, this compound presents a unique profile for researchers and drug development professionals.[1][2][3][4] This document delves into the structural characteristics, acid-base chemistry (pKa), solubility, and lipophilicity of the title compound. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these key parameters, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Combination of Privileged Scaffolds

In medicinal chemistry, the piperazine and morpholine rings are considered privileged structures.[2][3][4] Their frequent appearance in a vast array of therapeutic agents is a testament to their ability to impart favorable pharmacokinetic properties. The six-membered ring structure with two opposing nitrogen atoms gives piperazine a high polar surface area and structural rigidity.[1][3] These features often lead to enhanced aqueous solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][3] Similarly, the morpholine ring, with its ether linkage, offers a well-balanced hydrophilic-lipophilic profile, further contributing to desirable drug-like properties.[1]

1-(3-Morpholinopropyl)Piperazine strategically combines these two moieties via a propyl linker, creating a novel scaffold with considerable potential. Understanding its fundamental physicochemical properties is the first critical step in evaluating its utility as a building block for new chemical entities.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to establish its definitive chemical identity. The key identifiers for 1-(3-Morpholinopropyl)Piperazine are summarized below.

IdentifierValueSource
Chemical Name 1-(3-Morpholinopropyl)piperazine[5]
Synonyms 4-[3-(Piperazin-1-yl)prop-1-yl]morpholine; 1-[3-(Morpholin-4-yl)prop-1-yl]piperazine[5][6]
CAS Number 436852-18-5[5][6]
Molecular Formula C₁₁H₂₃N₃O[5][6]
Molecular Weight 213.32 g/mol [5][6]

Structural Features: The molecule's structure consists of three key components:

  • A piperazine ring , containing a secondary and a tertiary amine.

  • A morpholine ring , containing a tertiary amine.

  • A flexible propyl linker connecting the N4 of the morpholine ring to the N1 of the piperazine ring.

This arrangement results in a molecule with three distinct basic centers, a characteristic that fundamentally governs its physicochemical behavior.

Core Physicochemical Properties

The interaction of a drug candidate with a biological system is dictated by its physical and chemical properties. For 1-(3-Morpholinopropyl)Piperazine, the most influential of these are its basicity (pKa), solubility, and lipophilicity.

PropertyValue / Expected BehaviorSource
Boiling Point 114-116°C[5]
Density 1.005 ± 0.06 g/cm³ (Predicted)[5]
pKa 9.61 ± 0.10 (Predicted, for the most basic nitrogen)[5]
Aqueous Solubility Expected to be high, especially in acidic conditions.Inferred from parent scaffolds[3][7]
logP Expected to be low, indicating hydrophilicity.Inferred from structure
Basicity and Ionization States (pKa)

The presence of three nitrogen atoms makes 1-(3-Morpholinopropyl)Piperazine a polybasic compound, meaning it will have multiple pKa values corresponding to the protonation of each basic center. The pKa is the pH at which a specific ionizable group is 50% protonated and 50% neutral. This parameter is arguably the most critical for drug development as it directly influences solubility, absorption, and the ability to form salts.

  • Context from Parent Scaffolds: Unsubstituted piperazine has two pKa values of approximately 5.35 and 9.73.[7] The conjugate acid of morpholine has a pKa of about 8.7.[1]

  • Predicted pKa: A predicted pKa of 9.61 for 1-(3-Morpholinopropyl)Piperazine likely corresponds to the protonation of the secondary amine on the piperazine ring, which is generally the most basic site in such structures.[5] The two tertiary amines (one on the piperazine, one on the morpholine) will have lower pKa values.

  • Causality & Importance: The ionization state dictates how the molecule interacts with its environment. At physiological pH (~7.4), the secondary piperazine amine will be significantly protonated, rendering the molecule positively charged. This charge is crucial for aqueous solubility and interactions with biological targets but can also impact membrane permeability.

G cluster_pH Dominant Species at Varying pH Low_pH Low pH (e.g., < 4) Fully Protonated (+3 charge) Mid_pH1 Mid pH (e.g., ~6) Doubly Protonated (+2 charge) Low_pH->Mid_pH1 Deprotonation (pKa1 ~5-6) Mid_pH2 Physiological pH (e.g., ~7.4) Singly/Doubly Protonated (+1/+2 charge) Mid_pH1->Mid_pH2 Deprotonation (pKa2 ~8-9) High_pH High pH (e.g., > 10) Neutral (0 charge) Mid_pH2->High_pH Deprotonation (pKa3 ~9.6)

Caption: Predicted ionization states of 1-(3-Morpholinopropyl)Piperazine across a pH gradient.

Aqueous Solubility

Solubility is a gatekeeper for oral bioavailability; a compound must dissolve to be absorbed.

  • pH-Dependent Solubility: As a basic compound, its solubility will be highly dependent on pH. In acidic environments (e.g., the stomach), where all three nitrogens are protonated, the molecule will exist as a highly soluble salt. As the pH increases towards its pKa values, the neutral, less soluble form will begin to predominate.

  • Causality & Importance: For oral drug development, understanding the solubility profile across the pH range of the gastrointestinal tract (pH 1-8) is essential to predict absorption and formulate an effective dosage form.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (logP). It is a key determinant of a drug's ability to cross cell membranes.

  • Expected Behavior: The molecule possesses a balance of hydrophilic (piperazine, morpholine rings, charged nitrogens) and lipophilic (propyl chain, hydrocarbon backbone of the rings) features. Given the dominance of the polar functional groups, a low logP value is anticipated, indicating a preference for aqueous environments over lipid ones.

  • Causality & Importance: An optimal logP (typically between 1 and 3 for oral drugs) is required for passive diffusion across the gut wall. While a low logP ensures good solubility, it may hinder membrane permeability. Formulators must balance these competing properties to achieve good oral bioavailability.

Analytical Characterization Workflow

Confirming the identity and purity of a compound and measuring its properties requires a robust analytical workflow. This typically involves a sequence of spectroscopic and chromatographic techniques.

G cluster_workflow General Analytical & Characterization Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification Identity Identity Confirmation - Mass Spectrometry (MS) - NMR Spectroscopy Purification->Identity Purity Purity Assessment (e.g., HPLC-UV, GC-MS) Identity->Purity Properties Property Determination - pKa Titration - Solubility Assay - logP Measurement Purity->Properties

Caption: A standardized workflow for the characterization of a new chemical entity.

  • Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight of the synthesized compound. High-resolution MS (HRMS) can confirm the elemental composition with high accuracy.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a sample.[11] By separating the main compound from any impurities, it allows for accurate quantification, which is essential before conducting any property measurements.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for calibration and quality control to ensure trustworthy and reproducible data.

Protocol: Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, providing an empirical determination of the pKa values.

  • Principle: The compound is dissolved in water and titrated with a standardized strong acid (e.g., HCl). The pH is monitored continuously. The midpoints of the buffer regions between the equivalence points on the titration curve correspond to the pKa values.

  • Methodology:

    • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-(3-Morpholinopropyl)Piperazine and dissolve it in 50 mL of deionized, CO₂-free water.

    • Blank Titration: Perform a titration of 50 mL of the same water with the standardized acid (e.g., 0.1 M HCl) to account for the solvent background.

    • Sample Titration: Place the pH probe and the tip of an automated burette into the sample solution. Titrate the sample with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.01 mL) and recording the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The first and second derivatives of the curve can be used to accurately locate the equivalence points.

  • Causality & Trustworthiness: Using CO₂-free water is critical because dissolved atmospheric CO₂ is acidic and will interfere with the titration of a basic compound. The blank titration provides a baseline to correct the sample data, ensuring accuracy. Automated burettes and continuous logging provide high-resolution data for precise pKa determination.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

  • Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0) with a known ionic strength.

    • Sample Addition: Add an excess amount of solid 1-(3-Morpholinopropyl)Piperazine to vials containing each buffer (e.g., 5-10 mg in 1 mL). The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

    • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is chosen to ensure the system reaches thermodynamic equilibrium.

    • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully collect the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.

    • Quantification: Prepare a standard curve of the compound in the mobile phase. Dilute the filtered supernatant and analyze it using a validated HPLC-UV method to determine the concentration.

  • Causality & Trustworthiness: Using an excess of solid ensures saturation. The 24-48 hour equilibration period is necessary to overcome any kinetic barriers to dissolution, providing the true thermodynamic solubility, not a transient value. Filtering is a critical step to prevent solid particles from artificially inflating the measured concentration. Quantification against a standard curve ensures the accuracy of the final solubility value.

Conclusion

1-(3-Morpholinopropyl)Piperazine is a molecule designed with intent, leveraging the well-established benefits of its constituent piperazine and morpholine scaffolds. Its key physicochemical properties—notably its polybasic nature with multiple pKa values and its expected high aqueous solubility—make it an attractive building block for the development of new therapeutic agents. The empirical determination of these properties using robust, validated protocols, such as those outlined in this guide, is a non-negotiable step in the drug discovery pipeline. The insights gained from such characterization allow researchers to make informed decisions, ultimately accelerating the journey from chemical concept to clinical candidate.

References

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.
  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem.
  • Piperazine. Wikipedia.
  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine | C4H10N2 | CID 4837. PubChem.
  • 1-[3-(4-Morpholino)propyl]piperazine | CAS 436852-18-5. Santa Cruz Biotechnology.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • 1-(3-Aminopropyl)-4-methylpiperazine, 98%. Thermo Scientific Chemicals.
  • 1-(3-Morpholinopropyl)piperazine | 436852-18-5. ChemicalBook.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug.
  • Method for synthesizing piperazine pharmaceutical intermediate.
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  • A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Medicinal Research.
  • 1-(3-Morpholinopropyl)piperazine | 436852-18-5. eMolecules.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
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Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(3-Morpholinopropyl)Piperazine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Scaffold In the landscape of medicinal chemistry, the exploration of novel chemical entities is a jo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical entities is a journey into the unknown. The compound 1-(3-Morpholinopropyl)Piperazine represents one such frontier. As of the latest literature review, a specific, empirically validated mechanism of action for this unique hybrid molecule has not been elucidated. This guide, therefore, embarks on a deductive exploration, grounding its hypotheses in the well-established pharmacology of its constituent moieties: the piperazine and morpholine rings. By dissecting the known biological activities of these foundational scaffolds, we can construct a scientifically plausible framework for the potential molecular targets and signaling pathways of 1-(3-Morpholinopropyl)Piperazine. This document is intended not as a definitive statement of fact, but as a sophisticated, evidence-based roadmap for future investigation.

I. Deconstructing the Scaffold: An Analysis of the Constituent Moieties

The structure of 1-(3-Morpholinopropyl)Piperazine is a deliberate amalgamation of two pharmacologically significant heterocycles, connected by a flexible propyl linker. Understanding the individual contributions of these components is paramount to postulating the compound's overall biological profile.

  • The Piperazine Ring: A Privileged Scaffold in CNS and Beyond. The piperazine ring is a ubiquitous feature in a vast array of clinically significant drugs, renowned for its versatile binding properties.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anthelmintic effects.[2] Many of these actions are attributable to interactions with central nervous system (CNS) targets, particularly dopamine and serotonin receptors.[2] Furthermore, the piperazine moiety is a common constituent in molecules designed as anticancer and antimicrobial agents.[2]

  • The Morpholine Ring: A Modulator of Biological Activity and Physicochemical Properties. The morpholine ring is another "privileged structure" in medicinal chemistry, frequently incorporated to enhance the therapeutic properties and pharmacokinetic profiles of bioactive molecules.[3] Derivatives of morpholine have demonstrated a diverse range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[4] Notably, some morpholine-containing compounds have been shown to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation.[5]

  • The Propyl Linker: More Than a Simple Spacer. The three-carbon chain connecting the piperazine and morpholine rings provides rotational flexibility, allowing the two heterocyclic systems to adopt various spatial orientations. This flexibility can be critical for optimal binding to biological targets. The length and nature of such linkers are known to significantly influence the potency and selectivity of a ligand.

II. Postulated Mechanisms of Action: A Synthesis of Probabilities

Given the pharmacological precedents of its constituent parts, we can hypothesize several potential mechanisms of action for 1-(3-Morpholinopropyl)Piperazine. These are not mutually exclusive and warrant experimental validation.

A. Hypothesis 1: Modulation of Central Nervous System Receptors

The presence of the piperazine ring strongly suggests a potential interaction with neurotransmitter receptors in the CNS.

  • Postulated Target: Dopamine (D2-like) and Serotonin (5-HT) receptor families.

  • Rationale: A vast number of antipsychotic and antidepressant drugs leverage a piperazine core to achieve their therapeutic effects by modulating dopaminergic and serotonergic signaling.

  • Potential Downstream Effects: Alterations in adenylyl cyclase activity, intracellular calcium levels, and the activation of various protein kinase cascades.

G cluster_membrane Cell Membrane Receptor D2/5-HT Receptor G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Compound 1-(3-Morpholinopropyl)Piperazine Compound->Receptor Binds Effector Adenylyl Cyclase / PLC G_Protein->Effector Second_Messenger cAMP / IP3, DAG Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Neuronal Signaling Modulation Kinase_Cascade->Cellular_Response

Caption: Postulated CNS receptor signaling pathway for 1-(3-Morpholinopropyl)Piperazine.

B. Hypothesis 2: Inhibition of Key Cellular Kinases

The incorporation of the morpholine moiety, coupled with the overall structure of the molecule, suggests a potential role as an enzyme inhibitor, particularly targeting protein kinases.

  • Postulated Target: PI3K/Akt/mTOR pathway or other related kinases.

  • Rationale: Certain morpholine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[5]

  • Potential Downstream Effects: Induction of apoptosis, inhibition of cell growth, and anti-angiogenic effects.

G Compound 1-(3-Morpholinopropyl)Piperazine PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

C. Hypothesis 3: Interaction with DNA

Some complex molecules containing both piperazine and morpholine rings have been found to exhibit antitumor activity through interaction with DNA.[6]

  • Postulated Mode of Interaction: Intercalation or groove binding to the DNA double helix.

  • Rationale: The planar regions of the heterocyclic rings and the overall molecular dimensions may facilitate non-covalent interactions with DNA, leading to the disruption of DNA replication and transcription.[6]

  • Potential Downstream Effects: Cell cycle arrest and induction of apoptosis in rapidly dividing cells.[6]

III. Proposed Experimental Validation Workflow

To transition from hypothesis to empirical evidence, a structured experimental approach is necessary. The following workflow outlines key assays to elucidate the mechanism of action of 1-(3-Morpholinopropyl)Piperazine.

Step 1: Initial Target Screening
  • Objective: To broadly identify the biological targets of the compound.

  • Methodology:

    • Receptor Binding Assays: Screen the compound against a panel of common CNS receptors (e.g., dopamine, serotonin, adrenergic, histamine receptors).

    • Kinase Profiling: Utilize a broad kinase panel to identify any inhibitory activity against a wide range of protein kinases.

    • DNA Interaction Studies: Employ techniques such as UV-visible spectroscopy, fluorescence quenching, and circular dichroism to assess binding to DNA.

Step 2: In Vitro Functional Assays
  • Objective: To determine the functional consequences of target engagement.

  • Methodology:

    • Second Messenger Assays: If receptor binding is confirmed, measure changes in intracellular cAMP or calcium levels.

    • Cell-Based Kinase Assays: If kinase inhibition is observed, perform Western blot analysis to assess the phosphorylation status of downstream targets (e.g., Akt, mTOR).

    • Cell Viability and Apoptosis Assays: Treat relevant cell lines (e.g., neuronal cells, cancer cell lines) with the compound and measure effects on cell proliferation (MTT assay) and apoptosis (caspase activation, Annexin V staining).

Caption: Proposed experimental workflow for mechanism of action studies.

IV. Quantitative Data Summary of Related Compounds

While specific data for 1-(3-Morpholinopropyl)Piperazine is unavailable, the following table summarizes the activities of structurally related compounds to provide context for potential potency.

Compound ClassExample TargetReported Activity (IC50/Ki)Reference
Piperazine DerivativesDopamine D2 ReceptorNanomolar to low micromolar range[2]
Piperazine DerivativesSerotonin 5-HT2A ReceptorNanomolar to low micromolar range[2]
Morpholine DerivativesPI3KLow micromolar range[5]
Combined Piperazine-Morpholine Analogsα-GlucosidaseMicromolar range[7]
Combined Piperazine-Morpholine AnalogsHuman Lung Adenocarcinoma (A549 cells)Low micromolar IC50[6]

V. Concluding Remarks and Future Directions

The therapeutic potential of 1-(3-Morpholinopropyl)Piperazine remains an open and intriguing question. The structural amalgamation of the piperazine and morpholine moieties presents a compelling case for a multi-faceted mechanism of action, with plausible roles in CNS modulation, enzyme inhibition, and potentially direct interaction with nucleic acids. The hypotheses and experimental frameworks presented in this guide offer a structured path forward for researchers to unravel the precise biological activities of this novel compound. The journey from a postulated mechanism to a validated therapeutic agent is arduous, but it is through such systematic exploration that transformative medicines are born. The scientific community is encouraged to undertake the necessary investigations to determine if 1-(3-Morpholinopropyl)Piperazine holds the key to new therapeutic interventions.

VI. References

  • Wang, Y., et al. (2015). Design, synthesis, and biological evaluation of novel 3-(4,6-dimorpholino-1,3,5-triazin-2-yl)benzamide derivatives as PI3K/Akt/mTOR signaling pathway inhibitors. European Journal of Medicinal Chemistry, 95, 427-436.

  • Taha, M., et al. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 25(23), 5728.

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.

  • Mamedova, K. M., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(38), 34389–34404.

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, (2), 5-15.

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

  • Hussain, A., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 1-(3-Morpholinopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Morpholinopropyl)piperazine is a bifunctional organic molecule incorporating both a piperazine and a morpholine ring, connected by a propy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Morpholinopropyl)piperazine is a bifunctional organic molecule incorporating both a piperazine and a morpholine ring, connected by a propyl linker. This unique structure imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in many approved drugs, often contributing to improved pharmacokinetic profiles, including aqueous solubility.[1] The morpholine ring, with its ether linkage, can also influence a molecule's polarity and hydrogen bonding capacity. Understanding the solubility of this compound in various solvents is crucial for its application in drug discovery, formulation development, and various chemical syntheses.

This technical guide provides a comprehensive overview of the solubility of 1-(3-Morpholinopropyl)piperazine. It delves into the theoretical principles governing its solubility, offers a predicted solubility profile based on its structural components, and presents detailed, field-proven experimental protocols for determining both its thermodynamic and kinetic solubility.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent with a similar chemical structure and polarity.[2] The solubility of 1-(3-Morpholinopropyl)piperazine is a composite of the contributions from its three main structural components: the piperazine ring, the morpholine ring, and the propyl linker.

  • Piperazine Moiety: The parent piperazine molecule is a six-membered ring containing two nitrogen atoms at opposite positions. It is a hygroscopic, crystalline solid that is freely soluble in water and glycerol, slightly soluble in ethanol, and insoluble in ether.[3] The two secondary amine groups can act as both hydrogen bond donors and acceptors, contributing to its high aqueous solubility. The presence of these nitrogen atoms also confers basic properties to the molecule.

  • Morpholine Moiety: Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. It is a colorless liquid that is miscible with water and a wide range of organic solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the overall molecule has a significant dipole moment, contributing to its broad solubility.

  • Propyl Linker: The three-carbon alkyl chain is a nonpolar, hydrophobic component. In general, as the length of a nonpolar carbon chain in an organic molecule increases, its aqueous solubility tends to decrease.

The combination of the highly polar and hydrogen-bonding capable piperazine and morpholine rings suggests that 1-(3-Morpholinopropyl)piperazine will exhibit good solubility in polar solvents, particularly water. The hydrophobic propyl linker may slightly reduce the aqueous solubility compared to the parent piperazine and morpholine molecules. The two basic nitrogen atoms in the piperazine ring and the one in the morpholine ring mean that the solubility of this compound will be highly pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of soluble salts.

Predicted Solubility Profile of 1-(3-Morpholinopropyl)piperazine

Solvent ClassPredicted SolubilityRationale
Aqueous
WaterHighThe presence of multiple hydrogen bond donors and acceptors in the piperazine and morpholine rings should lead to good aqueous solubility.
Acidic Buffers (e.g., pH 1-5)Very HighThe basic nitrogen atoms will be protonated to form highly soluble salts.
Basic Buffers (e.g., pH 9-12)Moderate to HighThe compound is expected to be in its free base form, which should still retain significant aqueous solubility due to the polar functional groups.
Polar Protic Solvents
Methanol, EthanolHighThese solvents can participate in hydrogen bonding with the solute.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO.
Nonpolar Solvents
Diethyl Ether, HexaneLow to Very LowThe high polarity of the solute makes it incompatible with nonpolar solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods must be employed. The two most common and informative methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold standard for solubility measurement. The shake-flask method is the most widely accepted technique for determining this value.

The core principle of the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration is the maximum amount of the compound that can dissolve under the specified conditions. The extended incubation time with agitation is crucial to allow the system to reach a true thermodynamic equilibrium. Centrifugation or filtration is then used to separate the undissolved solid from the saturated solution before analysis, preventing artificially inflated solubility readings.

  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of 1-(3-Morpholinopropyl)piperazine in a suitable organic solvent (e.g., DMSO) at a known high concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution in the chosen analytical solvent (e.g., the mobile phase for HPLC analysis).

  • Sample Preparation:

    • Add an excess amount of solid 1-(3-Morpholinopropyl)piperazine to a series of vials containing a known volume of the desired solvent (e.g., water, buffer, organic solvent). A general guideline is to add enough solid so that it is visibly present throughout the experiment.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).

  • Phase Separation:

    • After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Alternatively, filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Analysis:

    • Carefully take an aliquot of the clear supernatant or filtrate and dilute it with the analytical solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the diluted samples and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve and then back-calculate the solubility of 1-(3-Morpholinopropyl)piperazine in the original solvent.

Thermodynamic Solubility Workflow
Kinetic Solubility Determination: Nephelometry Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It measures the concentration at which a compound precipitates out of solution under these specific, non-equilibrium conditions. Nephelometry, which measures the scattering of light by suspended particles, is a common technique for this assay.

The kinetic solubility assay is designed to mimic the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks. The rapid precipitation of a compound upon dilution into an aqueous buffer can lead to inaccurate results in biological assays. Nephelometry provides a sensitive and direct measure of this precipitation. The use of a microtiter plate format allows for the simultaneous testing of multiple compounds at various concentrations, making it a highly efficient screening method.

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of 1-(3-Morpholinopropyl)piperazine in 100% DMSO (e.g., 10 mM).

  • Plate Setup:

    • In a clear-bottom 96-well or 384-well microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

    • In a separate plate (the assay plate), add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition and Precipitation:

    • Using a liquid handling robot or a multichannel pipette, transfer a small volume of the compound's DMSO solutions to the corresponding wells of the assay plate containing the aqueous buffer. The final DMSO concentration should typically be low (e.g., 1-2%).

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the assay plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Nephelometric Measurement:

    • Place the assay plate in a nephelometer and measure the light scattering in each well.

    • The instrument will report the turbidity in Nephelometric Turbidity Units (NTU).

  • Data Analysis:

    • Plot the NTU values against the compound concentration.

    • The kinetic solubility is typically defined as the concentration at which a significant increase in turbidity is observed above the background level. This can be determined by setting a threshold NTU value or by identifying the inflection point of the curve.

Kinetic Solubility Workflow

Conclusion

1-(3-Morpholinopropyl)piperazine is a molecule with a high potential for good aqueous solubility and solubility in polar organic solvents, owing to the presence of both piperazine and morpholine moieties. Its solubility is expected to be highly pH-dependent. While quantitative experimental data is not widely available, the theoretical principles and the solubility of its structural components provide a strong basis for predicting its behavior. For definitive quantitative data, the detailed thermodynamic and kinetic solubility protocols provided in this guide offer robust and reliable methods for its determination. This information is essential for advancing the research and development of this and structurally related compounds.

References

  • Khan Academy. Solubility of organic compounds. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • European Chemicals Agency. Solubility Determination of Chemicals by Nephelometry. [Link]

  • Piramal Pharma Solutions. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Wikipedia. Piperazine. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • ResearchGate. (PDF) Structures of piperazine, piperidine and morpholine. [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Cheméo. Chemical Properties of Piperazine (CAS 110-85-0). [Link]

  • Cheméo. Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). [Link]

  • PubChem. Piperazine. [Link]

  • ResearchGate. (PDF) Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). [Link]

  • National Center for Biotechnology Information. Some pharmacological properties of piperazine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 1-(3-Morpholinopropyl)piperazine

This guide provides a detailed exploration of the spectral analysis of 1-(3-Morpholinopropyl)piperazine, a molecule of interest in pharmaceutical research and drug development. As direct experimental data for this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the spectral analysis of 1-(3-Morpholinopropyl)piperazine, a molecule of interest in pharmaceutical research and drug development. As direct experimental data for this specific compound is not widely published, this document serves as a comprehensive theoretical and practical framework for its characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The principles and methodologies outlined herein are grounded in established analytical chemistry and are supported by data from closely related structures.

Introduction

1-(3-Morpholinopropyl)piperazine is a bifunctional organic molecule incorporating both a morpholine and a piperazine ring, linked by a propyl chain. This unique structure presents distinct features for spectral analysis, offering an excellent case study for the application of modern analytical techniques in structural elucidation. Understanding the precise spectral signature of this compound is crucial for its identification, purity assessment, and for tracking its behavior in various chemical and biological systems. This guide will delve into the theoretical underpinnings of its spectral characteristics and provide robust, field-proven protocols for its analysis.

Section 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Theoretical Fragmentation Pathway

When subjected to ionization in a mass spectrometer, 1-(3-Morpholinopropyl)piperazine is expected to undergo characteristic fragmentation, primarily through cleavage of the propyl linker and the heterocyclic rings. The presence of multiple nitrogen atoms makes it highly susceptible to protonation, leading to a strong molecular ion peak ([M+H]⁺) in positive-ion mode ESI-MS.

Key predicted fragmentation patterns include:

  • α-cleavage: Fission of the C-C bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

  • Ring Fragmentation: Both the morpholine and piperazine rings can undergo fragmentation, leading to characteristic daughter ions.

A logical workflow for the mass spectrometry analysis is depicted below.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample 1-(3-Morpholinopropyl)piperazine Dissolution Dissolve in appropriate solvent (e.g., Methanol with 0.1% Formic Acid) Sample->Dissolution Dilution Dilute to a final concentration of ~1 µg/mL Dissolution->Dilution Infusion Direct infusion into ESI source Dilution->Infusion Introduce sample MS1_Scan MS1 Scan (Full Scan) - Determine [M+H]⁺ Infusion->MS1_Scan MS2_Scan MS2 Scan (Product Ion Scan) - Isolate [M+H]⁺ and fragment MS1_Scan->MS2_Scan Spectrum Acquired Mass Spectrum MS2_Scan->Spectrum Generate data Interpretation Identify molecular ion and key fragment ions Spectrum->Interpretation Confirmation Confirm structure based on fragmentation pattern Interpretation->Confirmation

Caption: Predicted Proton Environments in 1-(3-Morpholinopropyl)piperazine.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
a~ 3.65t4H-O-CH ₂-CH₂-N-
b~ 2.45t4H-O-CH₂-CH ₂-N-
c~ 2.35t2H-N-CH ₂-CH₂-
d~ 1.70quintet2H-CH₂-CH ₂-CH₂-
e~ 2.40t2H-CH₂-CH ₂-N-
f~ 2.50br s4HPiperazine ring protons adjacent to substituted N
g~ 2.80br s4HPiperazine ring protons adjacent to NH
NH~ 1.5-2.5br s1HPiperazine NH

Note: Chemical shifts are predicted and may vary depending on the solvent and other experimental conditions. The piperazine ring protons may show complex splitting patterns due to conformational exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon EnvironmentPredicted Chemical Shift (ppm)Assignment
Morpholine Ring~ 67.0-O-C H₂-
Morpholine Ring~ 54.0-N-C H₂- (morpholine)
Propyl Linker~ 58.0-N-C H₂-CH₂-
Propyl Linker~ 26.0-CH₂-C H₂-CH₂-
Propyl Linker~ 53.0-CH₂-C H₂-N- (piperazine)
Piperazine Ring~ 55.0Piperazine ring carbons adjacent to substituted N
Piperazine Ring~ 46.0Piperazine ring carbons adjacent to NH
Experimental Protocol for NMR Spectroscopy

This protocol is suitable for a standard 400 or 500 MHz NMR spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 1-(3-Morpholinopropyl)piperazine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the propyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for confirming the connection of the propyl chain to the morpholine and piperazine rings.

Section 3: Data Interpretation and Structural Confirmation

The combined data from MS and NMR will provide a comprehensive and unambiguous confirmation of the structure of 1-(3-Morpholinopropyl)piperazine.

  • The Mass Spectrum will confirm the molecular weight and provide key fragments that align with the proposed structure.

  • The ¹H NMR Spectrum will show the expected number of protons with chemical shifts and multiplicities consistent with the different electronic environments.

  • The ¹³C NMR Spectrum will confirm the number of unique carbon environments.

  • 2D NMR experiments will provide the final and definitive proof of the atomic connectivity.

The integration of these techniques provides a self-validating system for the structural elucidation of 1-(3-Morpholinopropyl)piperazine, ensuring the highest level of scientific integrity.

References

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]

  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Synthesis of novel piperazine and morpholine linked substituted pyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. RSC Publishing. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

Protocols & Analytical Methods

Method

preparation of 1-(3-Morpholinopropyl)Piperazine stock solutions for assays

Application Note & Protocol Preparation, Validation, and Management of 1-(3-Morpholinopropyl)piperazine Stock Solutions for High-Fidelity Assays Abstract This document provides a comprehensive guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation, Validation, and Management of 1-(3-Morpholinopropyl)piperazine Stock Solutions for High-Fidelity Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of stock solutions for 1-(3-Morpholinopropyl)piperazine. The integrity of experimental data in biological and chemical assays is fundamentally dependent on the accuracy and stability of the compound solutions used. This note moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process—from physicochemical analysis and solvent selection to validation and long-term storage. By establishing a robust, self-validating protocol, researchers can ensure the consistency, reproducibility, and reliability of their assay results.

Foundational Knowledge: Physicochemical Profile of 1-(3-Morpholinopropyl)piperazine

A thorough understanding of a compound's properties is the bedrock of reliable stock solution preparation. 1-(3-Morpholinopropyl)piperazine is a diamine molecule incorporating both a piperazine and a morpholine ring, connected by a propyl linker. This structure dictates its behavior in solution.

  • Structural Influence on Solubility: The presence of four nitrogen atoms and one oxygen atom makes the molecule polar and capable of acting as a hydrogen bond acceptor. The two secondary amines on the piperazine ring can also act as hydrogen bond donors. This high polarity suggests good solubility in polar solvents. The parent compound, piperazine, is freely soluble in water[1].

  • Role of pKa in pH-Dependent Solubility: Piperazine is a weak base with two distinct pKa values for its conjugate acids (pKa1 ≈ 5.3 and pKa2 ≈ 9.7)[2][3]. The morpholino and piperazino nitrogens in 1-(3-Morpholinopropyl)piperazine will have their own basicity. At physiological pH (~7.4), the piperazine ring will be partially protonated, enhancing its aqueous solubility. However, at higher concentrations typical for stock solutions, the free base form may have limited aqueous solubility, necessitating the use of organic solvents. The basic nature of the compound means its solubility will increase significantly in acidic aqueous solutions.

PropertyValue / ObservationImplication for Stock Preparation
Molecular Formula C₁₁H₂₃N₃O-
Molecular Weight 213.32 g/mol Essential for accurate mass-to-mole calculations.
Appearance Typically a liquid or low-melting solidHandling requires an accurate balance for mass or appropriate volumetric tools if starting from a liquid.
pKa (Predicted) Two basic centers (piperazine > morpholine)Highly pH-dependent aqueous solubility. The compound will be more soluble in acidic buffers.
Solubility Profile Freely soluble in water and polar organic solvents.Dimethyl sulfoxide (DMSO) is an excellent primary solvent for high-concentration stocks. Water or buffers can be used for working solutions, but precipitation risk must be managed.

The Cornerstone of Success: Strategic Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. It directly impacts compound stability, assay performance, and data interpretation.

Dimethyl Sulfoxide (DMSO): The Default, Explained

For most small organic molecules in drug discovery, DMSO is the solvent of choice for primary stock solutions.[4][5]

  • Causality of Choice: DMSO's utility stems from its exceptional solvating power for a wide range of polar and non-polar compounds, its miscibility with water, and its relatively low volatility. This allows for the creation of high-concentration stocks (typically 10-20 mM) that can be serially diluted into aqueous assay buffers with minimal risk of immediate precipitation.[6][7]

  • The Caveat - Assay Interference: Researchers must be vigilant about the final concentration of DMSO in the assay. Typically, DMSO concentrations should be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts, such as enzyme inhibition, cytotoxicity, or other off-target effects.[8] A solvent-only control is mandatory in every experiment to validate that the observed effects are from the compound, not the vehicle.

Alternative Solvents

If DMSO is incompatible with an assay system, other options can be considered, though each comes with trade-offs.

  • Ethanol: Useful for some compounds, but it is more volatile and can have more pronounced biological effects than DMSO.

  • Water (for salts): If the compound is available as a salt (e.g., hydrochloride), sterile, purified water (e.g., Milli-Q or WFI) can be an excellent choice. However, aqueous solutions are more susceptible to microbial growth and hydrolysis, potentially limiting long-term stability.

Protocol I: Preparation of a 10 mM Primary Stock in DMSO

This protocol details the creation of a high-concentration, rigorously validated primary stock solution, which serves as the foundation for all subsequent experimental dilutions.

3.1. Materials & Equipment

  • 1-(3-Morpholinopropyl)piperazine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance (readable to 0.1 mg)

  • Amber glass vial or polypropylene microtube

  • Sterile, low-binding pipette tips

  • Vortex mixer

  • Sonicator bath

3.2. Safety Precautions

  • Hazard Profile: While specific data for this compound is limited, related piperazine compounds are classified as causing severe skin burns, eye damage, and respiratory sensitization, with suspected reproductive toxicity.[9][10]

  • Mandatory PPE: Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Weigh and handle the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

3.3. Step-by-Step Methodology

  • Calculation: The first step is to determine the mass of the compound required. The fundamental formula is:

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Example for 2 mL of a 10 mM stock:

    • Mass (mg) = (0.010 mol/L) × (213.32 g/mol ) × (0.002 L) × (1000 mg/g) = 4.27 mg

  • Weighing:

    • Place a clean weighing vessel (e.g., weigh paper or the vial itself) on the analytical balance and tare it.

    • Carefully add the compound until the target mass (4.27 mg in the example) is reached. Record the exact mass. Expert Tip: It is more accurate to record the actual mass and recalculate the precise concentration than to struggle to hit an exact target weight.

  • Solubilization:

    • Transfer the weighed compound to the final storage vial (if not already weighed in it).

    • Add the calculated volume of DMSO (2 mL in the example).

    • Cap the vial securely and vortex vigorously for 1-2 minutes. The high-energy mixing is essential to break up aggregates and promote dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution against a bright light for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[7][11] The ultrasonic energy helps to break down stubborn particles. Gentle warming (to 37°C) can also be applied but should be used with caution as heat can degrade some compounds.[11]

  • Documentation and Labeling:

    • Label the vial clearly with:

      • Compound Name: 1-(3-Morpholinopropyl)piperazine

      • Exact Concentration (recalculated if necessary)

      • Solvent (DMSO)

      • Preparation Date

      • Your Initials

3.4. Workflow Visualization

G cluster_prep Primary Stock Preparation cluster_qc Quality Control & Storage calc 1. Calculate Mass (Molarity x MW x Vol) weigh 2. Weigh Compound (Analytical Balance) calc->weigh dissolve 3. Add DMSO & Vortex weigh->dissolve sonicate 4. Sonicate/Warm (If Needed) dissolve->sonicate inspect 5. Visual Inspection (Clarity Check) sonicate->inspect aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a primary DMSO stock solution.

Protocol II: Preparation of Aqueous Working Solutions

This protocol describes the critical step of diluting the high-concentration organic stock into an aqueous buffer suitable for the final assay, a point where compounds often precipitate.

4.1. The Challenge: Managing Precipitation

When a compound dissolved in 100% DMSO is rapidly diluted into an aqueous buffer, the abrupt change in solvent environment can cause it to crash out of solution.

4.2. Step-by-Step Methodology

  • Thaw Primary Stock: Remove one aliquot of the primary DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect all liquid at the bottom.

  • Intermediate Dilution (Recommended): To mitigate precipitation, perform a serial dilution rather than a single large dilution.[8]

    • First, dilute a small amount of the 10 mM stock into your assay buffer to create an intermediate concentration (e.g., 200 µM).

    • Crucial Technique: Add the DMSO stock to the assay buffer (not the other way around) while vortexing the buffer. This ensures rapid dispersal of the compound in the new solvent environment, minimizing localized high concentrations that trigger precipitation.

  • Final Dilution:

    • Use the intermediate dilution to prepare your final working concentrations for the assay plate.

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

4.3. Dilution Workflow Visualization

G cluster_dilution Working Solution Preparation primary_stock Primary Stock (10 mM in 100% DMSO) thaw 1. Thaw & Centrifuge Primary Aliquot primary_stock->thaw intermediate 2. Prepare Intermediate Dilution (e.g., 200 µM in Assay Buffer) Add stock to vortexing buffer. thaw->intermediate final 3. Prepare Final Concentrations for Assay Plate intermediate->final

Caption: Serial dilution workflow for aqueous working solutions.

Trustworthiness: Validation, Storage, and Stability

A prepared stock is not a trusted stock until it is validated and stored correctly.

5.1. Quality Control

  • Visual Inspection: The simplest QC is a visual check for clarity and absence of precipitation before each use.

  • Analytical Confirmation (Optional but Recommended): For GMP-level work or troubleshooting, the identity, purity, and concentration of the stock solution can be confirmed using techniques like LC-MS or qNMR.

5.2. Storage and Stability

The goal of proper storage is to prevent degradation and maintain the intended concentration.

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-related degradation (hydrolysis).
Temperature -20°C or -80°CReduces chemical degradation rates.
Aliquoting Single-use volumesThis is critical. It avoids repeated freeze-thaw cycles which can introduce moisture and cause compound degradation or precipitation.[7]
Container Amber glass or polypropyleneProtects from light (photodegradation) and prevents leaching or adsorption associated with other plastics.
Atmosphere Tightly sealed capsPrevents absorption of atmospheric water by the hygroscopic DMSO.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient mixing or compound has poor DMSO solubility.Continue vortexing and sonication. Gentle warming (37°C) may help. If it persists, the compound may require a different solvent or is insoluble at the target concentration.
Precipitate forms when diluting into aqueous buffer. Compound has low aqueous solubility; dilution was too rapid.Use a serial dilution strategy. Add the DMSO stock to a vortexing tube of buffer. Lower the final concentration. Consider adjusting the pH of the buffer if the compound's solubility is pH-dependent.
Assay results are inconsistent over time. Stock solution degradation.Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles by using single-use aliquots. Confirm stability with an analytical method if possible.

References

  • AERU, University of Hertfordshire. (2025). Piperazine. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Bates-Hetzer/b16e133e5c94d039f60e86a5f700445d31270b20]([Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]

  • American Chemical Society. (2018). Solvent selection tool. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-(3-Morpholinopropyl)Piperazine in High-Throughput Screening (HTS) Assays

Introduction: The Versatility of the Piperazine-Morpholine Scaffold in Drug Discovery The confluence of a piperazine and a morpholine moiety within a single molecular entity, such as 1-(3-Morpholinopropyl)Piperazine, pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperazine-Morpholine Scaffold in Drug Discovery

The confluence of a piperazine and a morpholine moiety within a single molecular entity, such as 1-(3-Morpholinopropyl)Piperazine, presents a compelling scaffold for high-throughput screening (HTS) campaigns. Both piperazine and morpholine are considered "privileged structures" in medicinal chemistry, frequently appearing in biologically active compounds across a multitude of therapeutic areas.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a rigid structure with a significant polar surface area, which can enhance aqueous solubility and bioavailability.[2] This versatile core is found in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic agents.[1][3] Similarly, the morpholine ring is a common constituent in various pharmaceuticals, contributing to favorable physicochemical properties.

The compound 1-(3-Morpholinopropyl)Piperazine combines these two key pharmacophores through a flexible propyl linker. The presence of multiple nitrogen atoms imparts basic properties to the molecule, making it a candidate for interactions with a variety of biological targets, most notably G protein-coupled receptors (GPCRs), which are a major focus of drug discovery efforts.[4] This application note will provide a detailed guide for the utilization of 1-(3-Morpholinopropyl)Piperazine in HTS assays, focusing on two high-value screening paradigms: a cell-based GPCR activation assay and a cell viability assay for anticancer drug discovery.

Physicochemical Properties and Rationale for HTS Applications

A thorough understanding of the physicochemical properties of a screening compound is paramount for designing robust and reliable HTS assays.

PropertyValue/DescriptionSignificance in HTS
Molecular Formula C11H23N3OProvides the elemental composition.
Molecular Weight 213.32 g/mol Falls within the "rule of five" guidelines for drug-likeness, suggesting good potential for oral bioavailability.
Structure A piperazine ring linked to a morpholine ring via a propyl chain.The combination of two privileged scaffolds suggests a high probability of biological activity. The flexible linker allows for conformational adaptability to various binding pockets.
pKa The presence of three amine groups suggests multiple pKa values, likely in the physiological pH range.The basic nature of the compound makes it a strong candidate for interacting with targets that have acidic residues in their binding sites, such as aminergic GPCRs. Solubility will be pH-dependent.
Solubility Expected to be soluble in aqueous solutions at acidic to neutral pH due to the basic nitrogen atoms.Good aqueous solubility is crucial for HTS to avoid compound precipitation in assay plates, which can lead to false-positive or false-negative results.

The structural features of 1-(3-Morpholinopropyl)Piperazine, particularly the presence of the piperazine and morpholine rings, suggest its potential as a modulator of various biological targets. Piperazine derivatives have a well-documented history as ligands for aminergic GPCRs, a large family of receptors that are key targets in neuroscience, immunology, and cardiovascular disease.[5] Furthermore, numerous piperazine and morpholine derivatives have demonstrated cytotoxic effects against cancer cell lines, making them attractive candidates for oncology drug discovery.[6][7][8]

Based on this rationale, this guide will detail protocols for two primary HTS applications:

  • GPCR Activation Assay: To identify potential agonistic or antagonistic activity of 1-(3-Morpholinopropyl)Piperazine on a representative aminergic GPCR.

  • Cell Viability/Cytotoxicity Assay: To screen for potential anti-proliferative effects against a cancer cell line.

Application 1: High-Throughput Screening for GPCR Modulation

GPCRs represent one of the most important and successfully targeted drug classes.[4] The structural motifs within 1-(3-Morpholinopropyl)Piperazine make it an ideal candidate for screening against a panel of aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors. A common HTS approach for GPCRs involves measuring changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium, upon receptor activation.[9][10]

Workflow for a Cell-Based GPCR HTS Campaign

GPCR_HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Plate Preparation: 1-(3-Morpholinopropyl)Piperazine serial dilution Compound_Addition Compound Addition: Transfer compound from source to cell plate Compound_Prep->Compound_Addition Cell_Prep Cell Plate Preparation: Seed GPCR-expressing cells in 384-well plates Cell_Prep->Compound_Addition Incubation Incubation: Allow compound to interact with cells and receptor Compound_Addition->Incubation Detection Detection Reagent Addition: Add reagent to measure second messenger (e.g., cAMP) Incubation->Detection Read_Plate Plate Reading: Measure signal (e.g., luminescence) Detection->Read_Plate Data_Analysis Data Analysis: Normalize data, calculate Z', identify hits Read_Plate->Data_Analysis Cell_Viability_HTS_Workflow Start Start: Select Cancer Cell Line Cell_Seeding Cell Seeding: Plate cells in 384-well plates Start->Cell_Seeding Compound_Treatment Compound Treatment: Add 1-(3-Morpholinopropyl)Piperazine at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubation: 48-72 hours to allow for cell growth and compound effect Compound_Treatment->Incubation Viability_Assay Viability Assay: Add reagent (e.g., resazurin or ATP quantification reagent) Incubation->Viability_Assay Readout Readout: Measure fluorescence or luminescence Viability_Assay->Readout Data_Analysis Data Analysis: Calculate % viability, IC50, and identify cytotoxic hits Readout->Data_Analysis End End: Hit Confirmation Data_Analysis->End

Cell Viability HTS Workflow
Detailed Protocol: ATP-Based Luminescence Cell Viability Assay

This "add-mix-read" assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, as related compounds have shown activity)[1][11].

  • Complete cell culture medium.

  • 1-(3-Morpholinopropyl)Piperazine stock solution (10 mM in DMSO).

  • Positive control for cytotoxicity (e.g., staurosporine).

  • ATP-based luminescence cell viability assay kit.

  • 384-well clear-bottom, white-walled assay plates.

  • Automated liquid handling systems.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend the cancer cells in complete medium to a predetermined optimal seeding density (e.g., 1,000-5,000 cells per 40 µL).

    • Dispense 40 µL of the cell suspension into the wells of the assay plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of 1-(3-Morpholinopropyl)Piperazine and controls in culture medium.

    • Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plates and the ATP detection reagent to room temperature.

    • Add 50 µL of the ATP detection reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.

    • Plot the dose-response curves and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

    • Hits are typically defined as compounds that exhibit a certain percentage of growth inhibition at a specific concentration (e.g., >50% inhibition at 10 µM).

Conclusion: A Privileged Scaffold for Diverse Screening Applications

1-(3-Morpholinopropyl)Piperazine represents a versatile chemical scaffold with significant potential in high-throughput screening for drug discovery. Its inherent physicochemical properties and the established biological activities of its constituent piperazine and morpholine rings provide a strong rationale for its inclusion in HTS libraries. The detailed protocols provided herein for GPCR modulation and cell viability screening offer robust and validated starting points for researchers to explore the therapeutic potential of this and structurally related compounds. As with any HTS campaign, careful assay development, validation, and appropriate counter-screens are essential to ensure the generation of high-quality, actionable data.

References

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Cellular characterisation of piperidine-, morpholine- and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. JDD T. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC - NIH. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • HTS methods based on GPCR pharmacology profiling (A) GPCR activation is... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. Available at: [Link]

  • High-Throughput Cell Toxicity Assays | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-(3-Morpholinopropyl)Piperazine in Biological Samples

Introduction 1-(3-Morpholinopropyl)piperazine is a chemical entity featuring both a morpholine and a piperazine ring system, structures commonly found in biologically active compounds. The piperazine moiety, in particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Morpholinopropyl)piperazine is a chemical entity featuring both a morpholine and a piperazine ring system, structures commonly found in biologically active compounds. The piperazine moiety, in particular, is a well-known pharmacophore present in numerous approved drugs, conferring a range of pharmacological activities.[1][2] As with any potential therapeutic agent or its metabolite, accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of 1-(3-Morpholinopropyl)piperazine, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

The methodologies detailed herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines.[3][4] We will delve into the causality behind experimental choices, from sample preparation to instrument parameters, to provide a deeper understanding of the bioanalytical process.

Physicochemical Properties and Analytical Considerations

1-(3-Morpholinopropyl)piperazine possesses two basic nitrogen centers within the piperazine ring and one in the morpholine ring, making it a basic compound. This characteristic is pivotal in developing effective extraction and chromatographic methods. The presence of these polar functional groups suggests good solubility in aqueous and polar organic solvents.[4] For LC-MS/MS, the multiple nitrogen atoms provide excellent sites for protonation, leading to high ionization efficiency in positive electrospray ionization (ESI+) mode, which is a key consideration for achieving high sensitivity.

Method 1: High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[5]

Rationale for Method Selection

The high sensitivity of LC-MS/MS allows for the determination of low concentrations of the analyte, which is often necessary for pharmacokinetic studies where drug concentrations can be very low at later time points. The selectivity of Multiple Reaction Monitoring (MRM) minimizes interference from endogenous matrix components, ensuring accurate quantification.[6]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma/Urine) s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation or SPE s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 Injection onto UPLC/HPLC s4->a1 Inject Reconstituted Sample a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS workflow for 1-(3-Morpholinopropyl)Piperazine analysis.

Detailed Protocol

1. Sample Preparation: Protein Precipitation (for Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acidic condition helps to keep the basic analyte in its protonated, more soluble form.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

  • To 200 µL of urine sample, add 10 µL of IS and 200 µL of 4% phosphoric acid.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge. The acidic conditions ensure the analyte is protonated and retained by the cation exchange sorbent.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, breaking its interaction with the sorbent.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

3. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: To be determined empirically (e.g., Precursor > Product 1, Precursor > Product 2)IS: To be determined
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

Note: MRM transitions for 1-(3-Morpholinopropyl)Piperazine must be optimized by infusing a standard solution into the mass spectrometer. Based on its structure (MW: 213.3), the protonated precursor ion [M+H]+ would be m/z 214.3. Product ions would likely result from fragmentation of the morpholinopropyl side chain.

Method Validation Summary

The method should be validated according to FDA and/or EMA guidelines.[3][4] Key parameters to assess include:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Range e.g., 0.5 - 500 ng/mL
Lower Limit of Quant. Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor should be consistent across lots with a CV ≤ 15%
Recovery Should be consistent and reproducible
Stability Analyte should be stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Method 2: HPLC with UV Detection

For applications where the sensitivity of LC-MS/MS is not required and for laboratories where it is not available, HPLC-UV can be a viable alternative. This method is often more accessible and cost-effective.

Rationale for Method Selection

While less sensitive than LC-MS/MS, HPLC-UV is a robust and reliable technique for quantifying compounds at higher concentrations (typically in the µg/mL range). The key challenge for 1-(3-Morpholinopropyl)piperazine is its lack of a strong chromophore. To overcome this, a derivatization step is often necessary to attach a UV-active moiety to the molecule.[7]

Experimental Workflow

hplc_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Biological Sample s2 Spike with IS s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Derivatization s3->s4 a1 Injection onto HPLC s4->a1 Inject Derivatized Sample a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Calibration Curve d1->d2 d3 Concentration Calculation d2->d3

Caption: HPLC-UV workflow incorporating a derivatization step.

Detailed Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma or urine, add 10 µL of IS.

  • Add 50 µL of 1 M NaOH to basify the sample. This deprotonates the analyte, increasing its solubility in organic solvents.

  • Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture).

  • Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried residue, add 50 µL of a derivatizing agent solution (e.g., dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetone) and 50 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).[7]

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-UV Conditions

ParameterRecommended Setting
HPLC System Standard HPLC with UV/Vis or Diode Array Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Isocratic/Gradient Isocratic (e.g., 60:40 A:B) or a shallow gradient depending on the separation needs
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV Wavelength corresponding to the absorbance maximum of the derivatized analyte (e.g., ~340 nm for NBD derivatives)[7]
Method Validation Summary

Similar validation parameters as for the LC-MS/MS method should be assessed, with typical performance expectations for HPLC-UV.

ParameterExpected Performance
Linearity (r²) ≥ 0.99
Range e.g., 50 - 5000 ng/mL
Lower Limit of Quant. Accuracy and precision within ±20%
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)

Conclusion

This application note provides detailed protocols and the underlying scientific rationale for the quantification of 1-(3-Morpholinopropyl)piperazine in biological samples using both high-sensitivity LC-MS/MS and robust HPLC-UV methods. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is critical to ensure the generation of reliable and reproducible data in drug development and research.[3][4]

References

  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • PubMed Central (PMC). (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]'

  • PubMed. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • LabRulez LCMS. Bioanalytical Sample Preparation. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Semantic Scholar. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

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Application

Application Note and Protocol for the Pharmacokinetic Study of 1-(3-Morpholinopropyl)piperazine

Introduction: Unveiling the Pharmacokinetic Profile of a Novel Piperazine Derivative 1-(3-Morpholinopropyl)piperazine is a chemical entity belonging to the piperazine class, a scaffold of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacokinetic Profile of a Novel Piperazine Derivative

1-(3-Morpholinopropyl)piperazine is a chemical entity belonging to the piperazine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents, including those targeting central nervous system disorders, cancer, and infectious diseases.[1][2] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a cornerstone of modern drug development.[3] This document provides a comprehensive, field-proven protocol for conducting a preclinical pharmacokinetic study of 1-(3-Morpholinopropyl)piperazine in a rodent model.

The rationale for this detailed protocol is to ensure the generation of robust and reproducible data, which is paramount for making informed decisions in the drug development pipeline. This guide is designed for researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific reasoning behind critical experimental choices. All procedures outlined herein are designed to be in alignment with the principles of Good Laboratory Practice (GLP) as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

PART 1: Pre-Study Considerations and Planning

Before embarking on the in vivo phase of the study, a few preparatory steps are crucial for success.

1.1. Physicochemical Characterization of 1-(3-Morpholinopropyl)piperazine:

A fundamental understanding of the compound's properties, such as its solubility, pKa, and logP, will inform formulation development and potential absorption characteristics.

1.2. Bioanalytical Method Development and Validation:

A sensitive and selective bioanalytical method for the quantification of 1-(3-Morpholinopropyl)piperazine in biological matrices (e.g., plasma, urine, tissue homogenates) must be developed and validated prior to the animal study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[7][8][9]

Key Validation Parameters (in accordance with EMA and ICH M10 Guidelines): [4][6][10][11]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Linearity: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Must be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).

PART 2: In Vivo Pharmacokinetic Study Protocol

This section details the step-by-step procedure for the in vivo portion of the study.

2.1. Animal Model Selection:

Sprague-Dawley or Wistar rats are commonly used and appropriate animal models for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[12][13]

2.2. Ethical Considerations:

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).

2.3. Experimental Design:

  • Study Arms:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) - essential for determining absolute bioavailability.

    • Group 2: Oral (PO) or other intended route of administration (e.g., 5-10 mg/kg).

  • Animals per Group: A minimum of 3-5 animals per group is recommended to ensure statistical power.

  • Dose Selection: Doses should be selected based on any available toxicology data to ensure they are well-tolerated.

2.4. Materials and Reagents:

  • 1-(3-Morpholinopropyl)piperazine (analytical grade)

  • Vehicle for formulation (e.g., saline, 5% DMSO/5% Solutol in water)

  • Anesthetic (e.g., isoflurane)

  • Anticoagulant (e.g., K2EDTA)

  • Syringes, needles, and other necessary surgical/dosing equipment

  • Centrifuge

  • -80°C freezer

2.5. Dosing and Sample Collection Workflow:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling (Serial) cluster_processing Sample Processing cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting iv_dose IV Administration (Tail Vein) fasting->iv_dose Dose Administration po_dose Oral Gavage (PO) fasting->po_dose Dose Administration pre_dose Pre-dose (0 min) iv_dose->pre_dose Initiate Sampling po_dose->pre_dose Initiate Sampling t_points Time Points: 5, 15, 30 min 1, 2, 4, 8, 24 h centrifuge Centrifuge for Plasma t_points->centrifuge Collect & Process Blood store Store Plasma at -80°C centrifuge->store lcms LC-MS/MS Analysis store->lcms Bioanalysis pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Experimental workflow for the in vivo pharmacokinetic study.

2.6. Detailed Protocol Steps:

  • Animal Preparation: Acclimatize animals for at least one week before the study. Fast animals overnight with free access to water.

  • Dose Administration:

    • IV Bolus: Administer the formulated compound via the lateral tail vein.

    • Oral Gavage: Administer the formulated compound directly into the stomach using a gavage needle.

  • Blood Sample Collection: Collect approximately 100-200 µL of blood from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing K2EDTA.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

PART 3: Bioanalytical Quantification by LC-MS/MS

A validated LC-MS/MS method is employed for the accurate quantification of 1-(3-Morpholinopropyl)piperazine in plasma samples.

3.1. Sample Preparation:

Protein precipitation is a common and efficient method for extracting small molecules from plasma.[14]

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3.2. Illustrative LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for analyte separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

PART 4: Pharmacokinetic Data Analysis and Interpretation

4.1. Calculation of Pharmacokinetic Parameters:

Non-compartmental analysis is typically used to determine the following key PK parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

  • F% (Absolute Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

4.2. Hypothetical Pharmacokinetic Data:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.081.0
AUC0-inf (ng*h/mL) 4001800
t1/2 (h) 3.53.8
CL (L/h/kg) 2.5-
Vd (L/kg) 12.7-
F (%) -45%

PART 5: Understanding the Metabolic Fate

While this protocol focuses on the parent compound, understanding its metabolism is crucial. Piperazine-containing compounds are known to undergo metabolism primarily by cytochrome P450 enzymes.[15]

Potential Metabolic Pathways for 1-(3-Morpholinopropyl)piperazine:

G cluster_metabolism Potential Metabolic Pathways parent 1-(3-Morpholinopropyl)piperazine n_oxidation N-oxidation (Morpholine or Piperazine ring) parent->n_oxidation CYP450 dealkylation N-dealkylation (Cleavage of propyl chain) parent->dealkylation CYP450 ring_opening Morpholine or Piperazine Ring Opening parent->ring_opening CYP450 hydroxylation Hydroxylation (Propyl chain or rings) parent->hydroxylation CYP450

Caption: Potential metabolic pathways for 1-(3-Morpholinopropyl)piperazine.

Metabolite identification studies using high-resolution mass spectrometry can be conducted on plasma and urine samples to elucidate these pathways. In vitro studies with liver microsomes can help identify the specific CYP isozymes involved.[15][16]

Conclusion: A Pathway to Informed Drug Development

This application note provides a robust framework for the preclinical pharmacokinetic evaluation of 1-(3-Morpholinopropyl)piperazine. Adherence to these protocols will yield high-quality data, enabling a comprehensive understanding of the compound's ADME properties. This knowledge is indispensable for guiding further preclinical and clinical development, including dose selection for efficacy and toxicity studies, and ultimately, for assessing the therapeutic potential of this novel chemical entity.

References

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 875-881. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Zhang, Y., et al. (2019). An ultra-performance liquid chromatography-electrospray ionization tandem triple quadrupole mass spectrometry (UPLC-ESI/MS/MS) method was developed for the detection of piperazine in chicken muscle. Food Chemistry, 277, 349-354. [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-569. [Link]

  • Dalvie, D., et al. (2000). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. Drug Metabolism and Disposition, 28(11), 1377-1383. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Li, Y., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(10), e4629. [Link]

  • Kassahun, K., et al. (2001). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 14(7), 846-856. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. FDA. [Link]

  • Lagisetty, U., et al. (2019). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 11(1). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 125-138. [Link]

  • Al-Tannak, N. F. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125-3132. [Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • de Freitas, J. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5035. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. ICH. [Link]

  • de Cássia, R., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Journal of Chromatography B, 1222, 123703. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds): Clinical Trials in the Neurosciences. Frontiers in Neurology and Neuroscience, 25, 46-49. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • Baron, M. G., et al. (2012). Analytical Methods for the differentiation of piperazine-based designer drugs. Analytical Methods, 4(5), 1248-1256. [Link]

  • Czerwinska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 140. [Link]

  • Choi, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]

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  • Paliwal, J. K., et al. (2000). Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats. European Journal of Pharmaceutical Sciences, 11(4), 323-329. [Link]

  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1130-1137. [Link]

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Sources

Method

Application Notes and Protocols for Disease Modeling in Cancer and Neurodegenerative Disorders

Introduction: The Imperative for Advanced Disease Models The journey from a promising therapeutic concept to a clinically effective treatment is fraught with challenges, underscored by the high attrition rates in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Disease Models

The journey from a promising therapeutic concept to a clinically effective treatment is fraught with challenges, underscored by the high attrition rates in drug development. A primary contributor to these failures is the reliance on preclinical models that inadequately recapitulate the complex pathophysiology of human diseases.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of sophisticated disease models in two of the most pressing areas of modern medicine: cancer and neurodegenerative disorders. By leveraging models that more faithfully mimic human biology, we can enhance the predictive validity of preclinical research and accelerate the delivery of novel therapies to patients in need.[2]

This document moves beyond simplistic step-by-step instructions, delving into the causal reasoning behind experimental choices to empower researchers with the knowledge to not only replicate but also adapt and innovate. We will explore the establishment and application of cutting-edge models, from patient-derived cancer organoids to iPSC-derived neuronal cultures, providing a framework for robust, reproducible, and translatable scientific inquiry.

I. Advanced In Vitro and In Vivo Models in Oncology Research

The heterogeneity of cancer necessitates a diverse toolkit of preclinical models that can capture the spectrum of the disease.[3] Here, we detail the application of three powerful model systems: Patient-Derived Xenografts (PDXs), Cancer Organoids, and Syngeneic Mouse Models.

A. Patient-Derived Xenograft (PDX) Models: A High-Fidelity In Vivo Platform

PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse.[4] This approach preserves the original tumor architecture, cellular diversity, and genetic signature, offering a highly predictive platform for evaluating therapeutic efficacy.

Scientific Rationale: The key advantage of PDX models is their ability to maintain the histopathological and genetic characteristics of the original patient tumor over multiple passages. This fidelity makes them invaluable for personalized medicine approaches, allowing for the testing of various drug regimens on a patient's specific cancer.

Experimental Workflow: Establishing and Utilizing PDX Models

PDX_Workflow cluster_patient Patient cluster_mouse Immunodeficient Mouse cluster_application Applications Patient Patient Tumor Biopsy/ Surgical Resection Implantation Subcutaneous or Orthotopic Implantation Patient->Implantation Fresh Tumor Tissue TumorGrowth Tumor Growth and Monitoring Implantation->TumorGrowth Passaging Tumor Harvest and Passaging TumorGrowth->Passaging Tumor reaches ~1000-1500 mm³ DrugScreening Drug Efficacy Screening TumorGrowth->DrugScreening Biomarker Biomarker Discovery TumorGrowth->Biomarker Resistance Resistance Mechanism Studies TumorGrowth->Resistance Passaging->Implantation Re-implantation of tumor fragments

Caption: Workflow for Patient-Derived Xenograft (PDX) model generation and application.

Detailed Protocol: Establishment of Patient-Derived Xenografts

  • Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from surgical resection or biopsy.[4] Transport immediately in a sterile, temperature-controlled container with media (e.g., DMEM/F12 with antibiotics).

  • Tumor Processing: In a sterile biosafety cabinet, wash the tissue with cold PBS. Mince the tumor into small fragments (2-3 mm³).

  • Implantation: Anesthetize an immunodeficient mouse (e.g., NOD/SCID or NSG). Make a small incision and implant a single tumor fragment subcutaneously in the flank. Suture the incision.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth at least twice a week using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Passaging: When tumors reach a volume of 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. Process the tumor as in step 2 for implantation into new host mice.

B. Cancer Organoids: 3D In Vitro Models for High-Throughput Screening

Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the cellular organization and function of the original tumor.[5] They have emerged as a powerful tool for drug screening and personalized medicine.[6]

Scientific Rationale: Organoids are grown in a 3D matrix that mimics the extracellular environment, allowing for the self-organization of cancer cells into structures that resemble the in vivo tumor.[7] This provides a more physiologically relevant system than traditional 2D cell culture for studying tumor biology and drug response.[8]

Detailed Protocol: Cancer Organoid Culture for Drug Screening

  • Tissue Digestion: Mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension.

  • Cell Plating: Resuspend the cells in a basement membrane matrix (e.g., Matrigel®) and plate as domes in a multi-well plate.[9]

  • Organoid Culture: After the matrix solidifies, add organoid growth medium. Culture in a humidified incubator at 37°C and 5% CO₂. Refresh the medium every 2-3 days.

  • Drug Treatment: Once organoids have reached a suitable size (typically 50-200 µm), add the desired concentration of therapeutic agents to the culture medium.[9]

  • Viability Assessment: After the desired incubation period (e.g., 72 hours), assess organoid viability using a high-content imaging system with fluorescent dyes (e.g., Calcein-AM for live cells, Ethidium homodimer-1 for dead cells).[10]

Table 1: Comparison of Preclinical Cancer Models

Model TypeAdvantagesLimitationsKey Applications
Patient-Derived Xenografts (PDX) High biological relevance, preserves tumor heterogeneity.Costly, time-consuming, lacks a human immune system.Co-clinical trials, personalized medicine, resistance studies.
Cancer Organoids High-throughput screening, patient-specific drug response.[10]Lacks tumor microenvironment components (e.g., immune cells).[7]Drug screening, biomarker discovery, disease modeling.
Syngeneic Models Intact and functional immune system.[11]Mouse tumors may not fully represent human cancer biology.Immuno-oncology drug development, checkpoint inhibitor studies.[12]
C. Syngeneic Mouse Models: Interrogating the Tumor-Immune Microenvironment

Syngeneic models involve the implantation of mouse tumor cells into immunocompetent mice of the same inbred strain.[11] These models are indispensable for studying the interplay between the immune system and cancer.

Scientific Rationale: The presence of a complete and functional immune system allows for the investigation of immunotherapies, such as checkpoint inhibitors and CAR-T cells, in a setting that mimics the human tumor microenvironment.[13][14]

Detailed Protocol: Syngeneic Tumor Implantation and Monitoring

  • Cell Culture: Culture a murine cancer cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) under standard conditions.

  • Cell Preparation: Harvest and wash the cells, then resuspend them in sterile PBS or saline at the desired concentration.

  • Implantation: Inject the cell suspension subcutaneously into the flank of a syngeneic mouse (e.g., C57BL/6 for B16-F10 and MC38).

  • Tumor Monitoring and Immune Profiling: Monitor tumor growth as described for PDX models. At defined endpoints, tumors and immune organs (spleen, lymph nodes) can be harvested for immune cell profiling by flow cytometry or single-cell RNA sequencing.[14]

II. Modeling Neurodegenerative Diseases: From Transgenic Mice to Human iPSCs

Modeling the slow, progressive nature of neurodegenerative diseases presents unique challenges.[15] Here, we focus on two widely used approaches: transgenic mouse models of Alzheimer's disease and iPSC-derived dopaminergic neurons for Parkinson's disease research.

A. Transgenic Mouse Models of Alzheimer's Disease

Genetically engineered mouse models that express human genes with mutations linked to familial Alzheimer's disease are crucial for studying disease mechanisms and testing potential therapies.[16]

Scientific Rationale: These models recapitulate key pathological hallmarks of Alzheimer's, such as amyloid-beta plaque deposition and tau pathology, providing an in vivo system to investigate the disease cascade and the effects of therapeutic interventions.[16]

Key Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The central event in Alzheimer's pathogenesis is the aberrant processing of the amyloid precursor protein (APP), leading to the production and aggregation of amyloid-beta (Aβ) peptides.[17][18][19]

APP_Processing cluster_pathways APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic cluster_amyloidogenic Amyloidogenic APP Amyloid Precursor Protein (APP) Alpha_Secretase α-secretase APP->Alpha_Secretase Beta_Secretase β-secretase (BACE1) APP->Beta_Secretase sAPP_alpha sAPPα (soluble) Alpha_Secretase->sAPP_alpha CTF_alpha α-CTF Alpha_Secretase->CTF_alpha Gamma_Secretase_1 γ-secretase CTF_alpha->Gamma_Secretase_1 AICD_1 AICD Gamma_Secretase_1->AICD_1 P3 p3 peptide Gamma_Secretase_1->P3 sAPP_beta sAPPβ (soluble) Beta_Secretase->sAPP_beta CTF_beta β-CTF (C99) Beta_Secretase->CTF_beta Gamma_Secretase_2 γ-secretase CTF_beta->Gamma_Secretase_2 ABeta Aβ peptide (toxic) Gamma_Secretase_2->ABeta AICD_2 AICD Gamma_Secretase_2->AICD_2 Plaques Plaques ABeta->Plaques Aggregation

Sources

Application

Application Notes and Protocols: Synthesis of 1-(3-Morpholinopropyl)piperazine Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The piperazine and morpholine heterocycles are quintessential examples of such scaffolds.[1][2] Their prevalence in pharmaceuticals stems from a combination of favorable physicochemical properties, including their ability to engage in hydrogen bonding, their typical water solubility, and their synthetically tractable nature.[2][3] The 1-(3-morpholinopropyl)piperazine core, in particular, has garnered significant attention as a versatile template for the development of novel therapeutics, especially those targeting the central nervous system (CNS).[4][5]

This application note provides a comprehensive guide to the synthesis of 1-(3-morpholinopropyl)piperazine derivatives, tailored for researchers engaged in structure-activity relationship (SAR) studies. We will delve into the strategic considerations behind the synthetic design, provide detailed, step-by-step protocols for the preparation of a parent compound and its analogs, and explore the principles of SAR in the context of this important chemical series.

Synthetic Strategy: A Modular Approach to Chemical Diversity

The synthesis of 1-(3-morpholinopropyl)piperazine derivatives is predicated on a modular design, allowing for the systematic variation of three key structural components to probe the SAR of the target compounds. This modularity is crucial for efficiently generating a library of analogs for biological screening.

The core synthetic disconnection involves the N-alkylation of a substituted piperazine with a suitable morpholinopropyl electrophile, or a related reaction. This approach allows for the independent modification of the piperazine ring, the morpholine moiety, and the propyl linker.

G cluster_0 Modular Components for SAR cluster_1 Target Molecule Piperazine Substituted Piperazine (R1) Target 1-(3-Morpholinopropyl)piperazine Derivative Piperazine->Target Varied for Receptor Interaction Linker Propyl Linker Linker->Target Optimized for Spacing & Flexibility Morpholine Morpholine or Bioisostere (R2) Morpholine->Target Modified for Solubility & PK Properties

Caption: Modular design of 1-(3-morpholinopropyl)piperazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Parent Compound: 1-(3-Morpholinopropyl)piperazine

This protocol details the synthesis of the unsubstituted parent compound, which serves as a crucial reference point for SAR studies. The key transformation is the nucleophilic substitution of a haloalkylmorpholine with piperazine.

Reaction Scheme:

G reagents Piperazine + 4-(3-Chloropropyl)morpholine product 1-(3-Morpholinopropyl)piperazine reagents->product N-Alkylation conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat conditions->reagents G reagents Substituted Piperazine (e.g., 1-Arylpiperazine) + 4-(3-Chloropropyl)morpholine product 1-Aryl-4-(3-morpholinopropyl)piperazine reagents->product N-Alkylation conditions Base (e.g., NaH or K2CO3) Solvent (e.g., DMF) Heat conditions->reagents G Start Parent Compound 1 (Moderate Affinity) Step1 Introduce N4-Arylpiperazine (Compounds 2a-c) Start->Step1 Initial Exploration Step2 Identify Optimal Aryl Group (e.g., 2-Methoxyphenyl in 2a) Step1->Step2 SAR Analysis Step3 Fine-tune with Morpholine Analogs (Compounds 3b, 4b) Step2->Step3 Further Optimization Step4 Explore Linker Modifications (Not shown) Step3->Step4 Next Steps End Lead Candidate with Improved Potency & Selectivity Step4->End

Sources

Method

A Multi-Assay Strategy for the Identification and Validation of 1-(3-Morpholinopropyl)Piperazine Target Engagement

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The compound 1-(3-Morpholinopropyl)Piperazine (MPP) incorporates both morpholine and piperazine scaffolds, structural motifs pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The compound 1-(3-Morpholinopropyl)Piperazine (MPP) incorporates both morpholine and piperazine scaffolds, structural motifs prevalent in a wide array of biologically active molecules. However, the specific molecular target(s) of MPP are not broadly defined. Target identification and validation are foundational steps in drug discovery and chemical biology, providing the mechanistic basis for a compound's physiological effects. This guide presents a comprehensive, multi-pronged strategy for the de-orphanization of MPP, beginning with broad, unbiased screening methods to identify candidate targets and progressing to robust, quantitative assays to validate and characterize target engagement in a cellular context. We provide detailed, field-tested protocols for in silico prediction, affinity purification-mass spectrometry (AP-MS), and Cellular Thermal Shift Assay (CETSA) for target discovery, followed by orthogonal validation using CETSA-Western Blot, NanoBRET™, and biophysical methods. This workflow is designed to provide researchers with a high degree of confidence in identifying and characterizing the molecular interactions of MPP, a critical step toward understanding its mechanism of action.

Part 1: The Challenge and Strategy for Target De-orphanization

The journey from a bioactive small molecule to a validated chemical probe or drug candidate is contingent on a single, pivotal question: what is its molecular target? Answering this question is critical for elucidating its mechanism of action, optimizing its potency and selectivity, and anticipating potential off-target effects. 1-(3-Morpholinopropyl)Piperazine (MPP) represents a class of compounds for which the biological activity may be known, but the direct binding partners within the cell remain unidentified.

This application note outlines a logical, funnel-like workflow designed to systematically identify and validate the protein targets of MPP. The strategy begins with broad, hypothesis-generating techniques and progressively narrows the focus to specific, high-confidence interactions.

Our approach is built on three pillars:

  • Hypothesis Generation (In Silico & Unbiased Screening): We first employ computational methods to predict potential targets based on MPP's structure. Concurrently, we use powerful experimental techniques like Affinity Purification-Mass Spectrometry (AP-MS) and proteome-wide CETSA (TPP) to identify interacting proteins directly from a complex biological sample without prior bias.

  • Target Validation (Orthogonal Confirmation): Putative "hits" from the initial screens are then subjected to rigorous, orthogonal validation. This is a critical step to eliminate false positives and build confidence. We use methods like targeted CETSA with Western Blot and the highly sensitive NanoBRET™ assay in live cells. The principle of orthogonality—confirming a finding with two or more independent methods—is central to our approach.

  • Biophysical Characterization (In Vitro Quantification): Finally, we characterize the binding kinetics and affinity of MPP with its validated target protein in a purified, in vitro system using techniques like Surface Plasmon Resonance (SPR). This provides precise quantitative data on the molecular interaction.

This structured workflow ensures that resources are used efficiently and that the resulting target identification is robust and reliable.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation in Cellular Context cluster_2 Phase 3: In Vitro Biophysical Characterization in_silico In Silico Prediction putative_targets List of Putative Targets in_silico->putative_targets Predicts ap_ms Affinity Purification-Mass Spectrometry (AP-MS) ap_ms->putative_targets Identifies Binders cetsa_ms CETSA-MS (TPP) cetsa_ms->putative_targets Identifies Stabilized Proteins cetsa_wb Targeted CETSA (Western Blot) putative_targets->cetsa_wb nanobret NanoBRET™ Target Engagement Assay putative_targets->nanobret validated_target Validated Cellular Target cetsa_wb->validated_target Confirms Thermal Shift nanobret->validated_target Quantifies Intracellular Binding spr Surface Plasmon Resonance (SPR) validated_target->spr fp Fluorescence Polarization (FP) validated_target->fp binding_kinetics Binding Affinity & Kinetics (KD, kon, koff) spr->binding_kinetics fp->binding_kinetics

Caption: Overall workflow for MPP target identification and validation.

Part 2: Protocols for Target Identification

In Silico Target Prediction

Causality: Before committing to extensive lab work, computational methods can rapidly generate hypotheses about a small molecule's targets.[1][2] These in silico approaches leverage vast databases of known ligand-target interactions and protein structures to predict binding partners for a query molecule like MPP.[3][4][5] This is a cost-effective strategy to prioritize experimental efforts.

Protocol Workflow:

  • Obtain MPP Structure: Generate a 2D or 3D representation of 1-(3-Morpholinopropyl)Piperazine in a suitable format (e.g., SMILES, SDF).

  • Select Prediction Tools: Utilize a combination of publicly available or commercial platforms.

    • Ligand-Based (Similarity Searching): Tools like SwissTargetPrediction, ChEMBL, or PubChem identify proteins that bind molecules structurally similar to MPP. This method is based on the principle that similar molecules often have similar targets.

    • Structure-Based (Docking): If you have a hypothesized target class (e.g., GPCRs, kinases), molecular docking programs (e.g., AutoDock, Schrödinger Suite) can be used to predict the binding pose and score the interaction of MPP within the binding pockets of these proteins.[3]

  • Execute Queries: Submit the MPP structure to the selected platforms.

  • Analyze and Rank Hits: Consolidate the lists of predicted targets. Prioritize targets that appear across multiple platforms or have high prediction scores. Further refine the list based on biological plausibility (e.g., expression in a relevant cell line, disease association).

  • Output: Generate a ranked list of putative targets for subsequent experimental validation.

Affinity Purification-Mass Spectrometry (AP-MS)

Causality: This biochemical technique is a gold standard for identifying protein-small molecule interactions directly from a native biological context.[6][7][8] By immobilizing MPP, it can be used as "bait" to fish out its specific binding partners ("prey") from a complex protein mixture, such as a cell lysate.[9][10][11]

G Bait MPP derivative (with linker) + Magnetic Bead Lysate Cell Lysate (Target + Other Proteins) Wash Wash away non-specific proteins Elute Elute Target Protein MS Trypsin Digest & LC-MS/MS Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol:

  • Bait Preparation:

    • Synthesize a derivative of MPP containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate). Crucial Insight: The linker attachment point on MPP must be carefully chosen to minimize steric hindrance of the putative binding interface.

    • Covalently couple the MPP derivative to activated magnetic beads (e.g., NHS-activated or epoxy-activated beads) according to the manufacturer's protocol.

    • Prepare control beads by either coupling a structurally similar but inactive molecule or by blocking the reactive groups without adding bait. This is essential for distinguishing true binders from non-specific interactions.

  • Cell Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Retain the supernatant.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the MPP-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute bound proteins by either competitive elution (incubating with a high concentration of free MPP) or by denaturation (boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel trypsin digest of the entire protein lane.

  • Mass Spectrometry:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., Mascot, MaxQuant) to identify the proteins.

    • Compare the protein lists from the MPP-beads and control beads. True binding partners should be significantly enriched in the MPP sample.

Part 3: Protocols for Target Validation and Engagement

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful biophysical method that measures target engagement in intact cells or lysates.[12][13] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14] This change in thermal stability, or "thermal shift," is a direct indicator of target engagement.

G cluster_0 Control (No Ligand) cluster_1 Treatment (+MPP Ligand) control_native Target Protein control_heat Heat (Tmelt) control_native->control_heat control_denatured Denatured & Aggregated Protein control_heat->control_denatured ligand_bound Target Protein + MPP ligand_heat Heat (Tmelt) ligand_bound->ligand_heat ligand_stable Stabilized Protein (Remains Soluble) ligand_heat->ligand_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol (for Western Blot Validation):

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of MPP. Incubate for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to 3-5 freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of the specific putative target protein in each sample using Western Blot analysis with a validated antibody.

  • Data Analysis:

    • For each temperature, compare the band intensity of the target protein in the vehicle- vs. MPP-treated samples.

    • Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in the curve to higher temperatures in the MPP-treated sample confirms target engagement.

ParameterVehicle Control (DMSO)+ 10 µM MPP
Apparent Tm 52.1 °C56.5 °C
Thermal Shift (ΔTm) N/A+4.4 °C
Caption: Example CETSA data table showing a thermal shift.
NanoBRET™ Target Engagement Assay

Causality: The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells in real-time.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target (the energy acceptor).[15][17] An unlabeled compound like MPP will compete with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal, which can be used to calculate intracellular affinity.[18]

G cluster_0 cluster_1 node_base node_base A Target-NanoLuc Fluorescent Tracer B High BRET Signal A:f1->B Energy Transfer C Target-NanoLuc MPP D Low BRET Signal C:f1->D No Energy Transfer E Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the putative target protein fused to NanoLuc® luciferase (either N- or C-terminal fusion).

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Plating:

    • Dispense the cell suspension into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of MPP.

    • Add the NanoBRET™ tracer (at a pre-determined optimal concentration) to all wells.

    • Immediately add the MPP dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor to all wells. The inhibitor is critical to ensure the signal is only from intracellular target engagement.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log concentration of MPP.

    • Fit the data to a four-parameter log-logistic curve to determine the IC50 value, which reflects the intracellular potency of MPP for the target.

CompoundIntracellular IC50
MPP150 nM
Control Compound> 30 µM
Caption: Example NanoBRET™ data for MPP target engagement.

Part 4: In Vitro Biophysical Characterization

Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time biophysical technique that provides high-quality kinetic data on molecular interactions.[19][20] It measures the change in refractive index at the surface of a sensor chip as an analyte (MPP) flows over and binds to an immobilized ligand (the purified target protein). This allows for the precise determination of association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[21][22]

Protocol Workflow:

  • Protein Immobilization: Covalently couple the purified recombinant target protein to a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Prepare a series of MPP concentrations in running buffer. Inject each concentration over the sensor surface for a set time (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Data Acquisition: The binding is measured in real-time as a change in response units (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate the KD (koff/kon).

ParameterValue
kon (M-1s-1) 1.2 x 105
koff (s-1) 2.5 x 10-3
KD (nM) 20.8
Caption: Example SPR kinetic data for MPP binding to a validated target.

Part 5: Conclusion and Data Integration

Confirming the molecular target of a compound like 1-(3-Morpholinopropyl)Piperazine is a multi-step process that requires a thoughtful combination of discovery and validation assays. No single experiment is sufficient. A strong case for a specific target is built by integrating complementary data from the orthogonal assays described herein. An ideal outcome would be the identification of a protein from an unbiased screen (AP-MS or CETSA-MS), followed by confirmation of a thermal shift in cells (CETSA-WB), quantification of intracellular binding affinity (NanoBRET™), and finally, characterization of the direct binding kinetics in a purified system (SPR). This rigorous, self-validating workflow provides the highest possible confidence in target identification, paving the way for further mechanistic studies and drug development efforts.

References

  • (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. [Link]

  • (2017). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. PubMed. [Link]

  • (2013). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. [Link]

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  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

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  • (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. NIH. [Link]

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  • (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]

  • (2025). Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]

  • (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

  • (2021). An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. PMC - NIH. [Link]

  • (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. [Link]

  • (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PMC - NIH. [Link]

  • (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC - NIH. [Link]

  • (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. [Link]

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  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • (2022). Current Advances in CETSA. Frontiers. [Link]

  • (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Solutions for 1-(3-Morpholinopropyl)Piperazine

A Foreword from Your Senior Application Scientist Welcome to the technical support guide for 1-(3-Morpholinopropyl)Piperazine. As researchers, we understand that realizing the full potential of a novel compound in a biol...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for 1-(3-Morpholinopropyl)Piperazine. As researchers, we understand that realizing the full potential of a novel compound in a biological assay is often preceded by the fundamental, yet sometimes frustrating, challenge of getting it into solution. This guide is designed to move beyond simple protocols and provide you with the causal, scientific reasoning behind the methods. My goal is to empower you with a deep understanding of this molecule's behavior, enabling you to not just solve current solubility issues but also anticipate and prevent future ones. Here, we will explore the physicochemical properties of 1-(3-Morpholinopropyl)Piperazine and leverage them to develop robust, reproducible solubilization strategies for your critical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of 1-(3-Morpholinopropyl)Piperazine that affect its solubility?

Answer: Understanding the inherent properties of 1-(3-Morpholinopropyl)Piperazine is the first step in mastering its solubility. The molecule's structure, a hybrid of a morpholine and a piperazine ring, dictates its behavior in solution.[1][2]

The key takeaway is that this compound is a polybasic amine , meaning it has multiple nitrogen atoms that can accept protons. This basicity is the most critical lever we can pull to manipulate its solubility. The parent piperazine molecule has two pKa values, approximately 5.35 and 9.73, indicating it can be protonated at two different sites.[3] The morpholine ring and the additional nitrogen on the piperazine ring also contribute to the overall basic character.

Molecules with piperazine rings are often utilized in drug discovery to enhance water solubility and improve pharmacokinetic properties.[4][5] Therefore, while the free base may have limited solubility in neutral water, its capacity to form salts makes it highly responsive to pH changes.

Table 1: Physicochemical Properties of 1-(3-Morpholinopropyl)Piperazine and its Parent Structures

Property1-(3-Morpholinopropyl)PiperazinePiperazine (Parent Moiety)Morpholine (Parent Moiety)
Molecular Formula C₁₁H₂₃N₃O[1]C₄H₁₀N₂[6]C₄H₉NO
Molecular Weight 213.32 g/mol [1]86.14 g/mol [6]87.12 g/mol
Predicted Character Polybasic AmineDibasic AmineBasic Amine
Key Solubility Driver Protonation of nitrogen atoms at acidic pHProtonation of nitrogen atoms at acidic pHProtonation of the nitrogen atom at acidic pH
pKa Values (approx.) Estimated to have multiple pKa values, likely in the range of 5-10pKa1 ≈ 5.35, pKa2 ≈ 9.73[3]pKa ≈ 8.5
General Water Solubility Low at neutral pH, high at acidic pHFreely soluble in water[3][7]Miscible with water
Q2: I'm having trouble dissolving the free base of 1-(3-Morpholinopropyl)Piperazine in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the most effective first step?

Answer: The most direct and effective strategy is to leverage the compound's basicity by preparing a concentrated stock solution in an acidic aqueous vehicle. Dissolving the compound in a neutral buffer is often difficult because the unprotonated free base is less polar and thus less soluble in water.

By lowering the pH, you protonate the nitrogen atoms on the piperazine and morpholine rings. This converts the molecule into a cationic salt form (e.g., a hydrochloride salt if you use HCl). This charged species is significantly more polar and will readily interact with water molecules, dramatically increasing solubility.[8]

Here is a self-validating protocol to achieve this. The validation comes from the visual endpoint: a clear solution indicates successful solubilization.

  • Weigh the Compound: Accurately weigh the desired amount of 1-(3-Morpholinopropyl)Piperazine free base.

  • Add Pure Water: Add a portion (e.g., 80%) of your target final volume of high-purity water (Milli-Q or equivalent). The compound will likely not dissolve at this stage, forming a slurry or suspension.

  • Acidify Dropwise: While stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) drop by drop.

  • Observe for Clarity: Continue adding acid and stirring until the solution becomes completely clear. This visual cue confirms that the compound has been protonated and has dissolved.

  • Check the pH: Use a calibrated pH meter to check the final pH of your stock solution. It will likely be in the acidic range (e.g., pH 3-5). Record this value.

  • Adjust to Final Volume: Add high-purity water to reach your final target volume and mix thoroughly.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Causality Note: This method is superior to starting with an organic solvent because it avoids potential solvent-induced artifacts in your biological assay and addresses the root cause of poor aqueous solubility directly.

Q3: How exactly does pH control the solubility of this compound?

Answer: The relationship between pH, pKa, and solubility is fundamental for any ionizable compound. For a polybasic molecule like 1-(3-Morpholinopropyl)Piperazine, as you lower the pH of the solution, you cross its various pKa values. At each pKa, a specific nitrogen atom gains a proton (H⁺) and becomes positively charged.

  • At High pH (pH > 10): The compound is primarily in its neutral, unprotonated "free base" form. This form is the least water-soluble.

  • At Intermediate pH (e.g., pH 6-9): One or two of the nitrogen atoms will be protonated, creating a charged species with improved solubility.

  • At Low pH (pH < 5): All three nitrogen atoms will be fully protonated, resulting in a molecule with a +3 charge. This is the most water-soluble form.

The Henderson-Hasselbalch equation governs this equilibrium at each ionization site. Essentially, to ensure at least 99% of the compound is in a soluble, protonated state, the pH of the solution should be at least 2 units below the lowest pKa value. Given piperazine's lowest pKa is ~5.35, preparing a stock solution at a pH of ~3-4 is a robust strategy.[3][9]

G cluster_pH Decreasing Solution pH Node_High_pH High pH (>10) Unprotonated (Neutral) Lowest Solubility Node_Mid_pH Mid pH (6-9) Partially Protonated (+1, +2) Improved Solubility Node_High_pH->Node_Mid_pH + H⁺ Node_Low_pH Low pH (<5) Fully Protonated (+3) Highest Solubility Node_Mid_pH->Node_Low_pH + H⁺ caption pH-Dependent Ionization and Solubility

Caption: Relationship between pH, protonation state, and solubility.

Q4: What are the best solvents for creating a high-concentration stock solution if an aqueous vehicle isn't suitable?

Answer: If an acidic aqueous stock is not compatible with your experimental design, organic solvents are a viable alternative. The best choice is typically a highly polar, aprotic solvent that can dissolve a wide range of organic molecules.

1. Dimethyl Sulfoxide (DMSO): This is the gold standard for creating high-concentration stock solutions of organic molecules for biological assays. It is an excellent solvent for most compounds, including piperazine derivatives. 2. Ethanol or Methanol: As polar, protic solvents, they can also be effective. Piperazine itself is soluble in ethanol and methanol.[6] However, they are generally less potent solvents than DMSO for complex organic molecules and are used at higher final assay concentrations, which can increase the risk of cytotoxicity.

Table 2: Solvent Compatibility and General Recommendations

SolventRecommended Max Stock Conc.ProsCons
Acidified Water (e.g., pH 4) 10-50 mM (Empirically determined)Biologically compatible; avoids solvent artifacts.May require pH adjustment of the final assay buffer.
DMSO 100-200 mM (Typically high)Excellent solubilizing power; low volatility.Can be toxic to cells (typically >0.5% v/v); may precipitate upon aqueous dilution.
Ethanol 50-100 mM (Typically moderate)Less toxic than DMSO; volatile.Can affect protein structure; higher final concentration needed.

Expert Tip: Always prepare a small test batch first to determine the maximum solubility in your chosen solvent before committing a large amount of your compound.

Q5: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I fix this?

Answer: This is a common and critical issue known as "precipitation upon dilution." It occurs because the compound, which is stable in 100% DMSO, suddenly crashes out of solution when introduced to a predominantly aqueous environment where its solubility is much lower. Here is a logical workflow to troubleshoot this problem.

G Start Problem: Precipitation upon dilution of DMSO stock into buffer Q1 Is the final concentration of the compound essential? Start->Q1 A1_Yes Yes, I need this high concentration. Q1->A1_Yes A1_No No, I can use a lower concentration. Q1->A1_No Easiest Path Q2 Can you slightly increase the final DMSO% in the assay? A1_Yes->Q2 Sol_Lower_Conc Solution: Lower the final assay concentration. This is the simplest fix. A1_No->Sol_Lower_Conc A2_Yes Yes, my cells tolerate a bit more DMSO. Q2->A2_Yes A2_No No, it will cause toxicity or artifacts. Q2->A2_No Best Practice Path Sol_Increase_DMSO Solution: Increase final DMSO to 0.5% or 1%. (Validate against a vehicle control). A2_Yes->Sol_Increase_DMSO Sol_Acid_Stock Solution: Prepare an acidified aqueous stock instead of a DMSO stock. (See Protocol in Q2). A2_No->Sol_Acid_Stock caption Troubleshooting Precipitation from DMSO Stock

Caption: A decision-making workflow to resolve compound precipitation.

Key Strategies Explained:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase Final Solvent Concentration: Sometimes, increasing the final DMSO concentration from 0.1% to 0.5% is enough to keep the compound in solution without overly stressing the cells. Always run a parallel vehicle control with the same DMSO concentration to ensure it has no effect on its own.

  • Switch to an Acidified Aqueous Stock: This is often the most robust solution. By dissolving the compound in a protonated, water-soluble state from the beginning, you avoid the drastic solvent change that causes precipitation. When you dilute this acidic stock into a larger volume of buffered media (like PBS), the buffer capacity of the media will typically absorb the small amount of acid, bringing the final pH back to a physiologically acceptable range.

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  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. [Link]

  • Semantic Scholar. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Rayer-Henni/48805f63d7634563a9202157778b8686161405b6]([Link]

  • PharmTech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine. [Link]

  • ResearchGate. pKa values of common substituted piperazines. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubMed Central. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 1-(3-Morpholinopropyl)Piperazine Synthesis

Welcome to the technical support center for the synthesis and purification of 1-(3-Morpholinopropyl)Piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-Morpholinopropyl)Piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable morpholine-piperazine derivative. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1-(3-Morpholinopropyl)Piperazine?

The synthesis of 1-(3-Morpholinopropyl)Piperazine typically involves the N-alkylation of piperazine with a 3-morpholinopropyl halide or a related electrophile. The primary impurities to anticipate are:

  • 1,4-bis(3-Morpholinopropyl)piperazine: This is a common byproduct resulting from the dialkylation of the piperazine ring. Its formation is a significant challenge as both nitrogen atoms of piperazine can react.[1]

  • Unreacted Piperazine: Incomplete reaction will leave residual piperazine, which can be difficult to separate due to its high polarity and water solubility.

  • Unreacted 3-Morpholinopropyl Precursor: The electrophilic starting material may remain if the reaction does not go to completion.

  • Solvent and Reagent Residues: Depending on the reaction conditions, residual solvents and reagents, such as inorganic salts from the base used, may be present.

Q2: My initial workup leaves a viscous oil. How can I effectively remove inorganic salts?

A common issue after a basic aqueous workup is the presence of inorganic salts, which can cause the product to be an intractable oil.

  • Liquid-Liquid Extraction: A robust liquid-liquid extraction is the first line of defense. Use a suitable organic solvent like dichloromethane or a mixture of toluene and a more polar solvent. Perform multiple extractions to ensure complete transfer of the product to the organic phase.

  • Brine Wash: After the initial extractions, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove residual water and some inorganic salts.

  • Filtration: If salts precipitate, you can attempt to filter the organic solution through a pad of celite or a similar filter aid.

Q3: What is the best general strategy to purify 1-(3-Morpholinopropyl)Piperazine?

A multi-step approach is often necessary for achieving high purity. The choice of method depends on the scale of your synthesis and the nature of the impurities. A general workflow is as follows:

Purification_Workflow Crude_Product Crude Product Extraction Aqueous Workup & Extraction Crude_Product->Extraction Distillation Vacuum Distillation Extraction->Distillation For thermally stable impurities Crystallization Salt Formation & Crystallization Extraction->Crystallization Directly if distillation is not suitable Distillation->Crystallization Chromatography Column Chromatography Distillation->Chromatography For closely related impurities Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 1-(3-Morpholinopropyl)Piperazine.

Troubleshooting Guides

Issue 1: Presence of the Dialkylated Impurity

Symptom: NMR or GC-MS analysis shows a significant peak corresponding to 1,4-bis(3-Morpholinopropyl)piperazine.

Causality: The use of an insufficient excess of piperazine or reaction conditions that favor dialkylation can lead to the formation of this impurity.

Solutions:

  • Vacuum Distillation: 1-(3-Morpholinopropyl)Piperazine is a high-boiling point amine. Fractional distillation under high vacuum can be effective in separating it from the higher-boiling dialkylated impurity. The boiling points of tertiary amines are generally lower than primary or secondary amines of similar molecular weight due to the absence of hydrogen bonding.[2][3]

    CompoundPredicted Boiling Point (°C at 760 mmHg)Notes
    1-(3-Morpholinopropyl)Piperazine~300-320High boiling point necessitates vacuum distillation.
    1,4-bis(3-Morpholinopropyl)piperazine>400Significantly higher boiling point allows for separation.
  • Salt Formation and Selective Crystallization: This is a highly effective technique for purifying amines. By converting the basic amine into a salt, you can often achieve selective crystallization.

    • Principle: The different steric and electronic properties of the desired monosubstituted product and the disubstituted impurity can lead to differences in the crystal lattice energies of their respective salts, allowing for separation. The formation of a salt, such as a hydrochloride or acetate, can facilitate crystallization from a suitable solvent system.[4]

Issue 2: Tailing on Silica Gel Chromatography

Symptom: During flash chromatography on silica gel, the product spot on TLC streaks, and the purified fractions are broad and show significant tailing.

Causality: The basic nitrogen atoms of the piperazine and morpholine moieties can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.[5]

Solutions:

  • Use of a Modified Mobile Phase: Add a small amount of a basic modifier to the eluent to suppress the interaction with the silica gel.

    • Triethylamine (TEA): Adding 0.5-2% triethylamine to your solvent system (e.g., dichloromethane/methanol) can significantly improve peak shape.[5]

    • Ammonia: A mobile phase containing a small percentage of ammonium hydroxide in an organic solvent can also be effective.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent option.

Issue 3: Difficulty in Removing Unreacted Piperazine

Symptom: The purified product is contaminated with piperazine, which is highly water-soluble and difficult to remove by standard extraction.

Causality: Piperazine is a small, polar molecule with high water solubility, making its complete removal from an organic layer challenging.

Solutions:

  • Acidic Wash: Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the piperazine, forming a water-soluble salt that will partition into the aqueous layer. Caution: Ensure your desired product is stable to acidic conditions.

  • Azeotropic Distillation: In some cases, azeotropic distillation with a solvent like toluene can help remove residual piperazine.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for high vacuum (e.g., short-path distillation head). Ensure all glassware is dry and joints are well-sealed with vacuum grease.

  • Crude Material: Place the crude 1-(3-Morpholinopropyl)Piperazine oil in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system. A vacuum of <1 mmHg is recommended.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. Monitor the temperature of the vapor and the appearance of the distillate. The desired product should distill at a lower temperature than the dialkylated impurity.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude product in a suitable solvent, such as isopropanol or acetone.[1]

  • Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or glacial acetic acid) to the stirred solution of the crude product.

  • Precipitation: The salt of the desired product may selectively precipitate. Monitor the precipitation process. Cooling the mixture may enhance crystallization.

  • Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: If necessary, recrystallize the salt from a suitable solvent system to further improve purity.

  • Liberation of the Free Base: To recover the free amine, dissolve the purified salt in water and basify the solution with a strong base (e.g., NaOH). Extract the liberated free base with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

Salt_Formation_Purification Crude_Amine Crude Amine in Organic Solvent Add_Acid Add Acid (e.g., HCl in IPA) Crude_Amine->Add_Acid Precipitate Selective Precipitation of Salt Add_Acid->Precipitate Filter_Wash Filter and Wash Solid Salt Precipitate->Filter_Wash Recrystallize Recrystallize Salt (Optional) Filter_Wash->Recrystallize Liberate_Base Dissolve Salt in Water, Add Base (e.g., NaOH) Filter_Wash->Liberate_Base Recrystallize->Liberate_Base Extract_Dry Extract with Organic Solvent, Dry, and Evaporate Liberate_Base->Extract_Dry Pure_Amine Pure Amine Extract_Dry->Pure_Amine

Caption: Workflow for purification via salt formation and recrystallization.

References

  • Šnajdr, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2193. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • LibreTexts. 15.11: Physical Properties of Amines. Available at: [Link]

  • Chemguide. an introduction to amines. Available at: [Link]

  • Reddit. r/Chempros - Purification of strong polar and basic compounds. Available at: [Link]

  • Google Patents. US2919275A - Purification of piperazine.

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 1-(3-Morpholinopropyl)piperazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for improving the metabolic stability of 1-(3-Mor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for improving the metabolic stability of 1-(3-Morpholinopropyl)piperazine. Our approach is grounded in mechanistic principles and validated experimental protocols to empower your drug discovery and development programs.

Introduction: Understanding the Metabolic Landscape of 1-(3-Morpholinopropyl)piperazine

1-(3-Morpholinopropyl)piperazine is a chemical scaffold that incorporates two key heterocyclic motifs: a morpholine ring and a piperazine ring, connected by a propyl linker. Both morpholine and piperazine are common in medicinal chemistry, often used to improve physicochemical properties like solubility. However, these rings and the adjoining alkyl chain also present several potential sites for metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes. A thorough understanding of these metabolic "soft spots" is the first step toward rationally designing more stable analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 1-(3-Morpholinopropyl)piperazine analogue shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?

Answer:

High clearance in human liver microsomes (HLM) is a strong indicator of extensive Phase I metabolism. For a molecule like 1-(3-Morpholinopropyl)piperazine, the primary metabolic pathways are likely to be:

  • N-dealkylation: This is a very common metabolic route for compounds containing alkylamino moieties. The propyl chain connecting the morpholine and piperazine rings is susceptible to cleavage at either nitrogen, leading to the formation of 1-(3-Morpholinopropyl)amine and piperazine, or morpholine and 1-propylpiperazine.

  • Ring Hydroxylation: The carbon atoms of both the morpholine and piperazine rings, particularly those adjacent to the nitrogen atoms, are prone to hydroxylation. This introduces a polar hydroxyl group, which can then be further metabolized or excreted.

  • Ring Opening: Following hydroxylation, the heterocyclic rings can undergo oxidative cleavage, leading to more significant structural changes and loss of activity. The morpholine ring, for instance, can be metabolized to form an intermediary amino acid, which is then further degraded.

  • N-Oxidation: The nitrogen atoms in both the morpholine and piperazine rings can be directly oxidized to form N-oxides.

The following diagram illustrates the potential metabolic hotspots on the 1-(3-Morpholinopropyl)piperazine scaffold.

Caption: Predicted metabolic hotspots on 1-(3-Morpholinopropyl)piperazine.

FAQ 2: How can I experimentally determine the primary site of metabolism on my compound?

Answer:

Identifying the "soft spot" is crucial for a targeted medicinal chemistry strategy. A metabolite identification study is the most direct approach.

Experimental Protocol: Metabolite Identification in Human Liver Microsomes

  • Incubation: Incubate your compound (typically 1-10 µM) with pooled human liver microsomes (0.5-1 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The incubation mixture must be fortified with an NADPH-regenerating system to support CYP450 activity.

  • Time Points: Collect samples at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Parent Drug Disappearance: Monitor the decrease in the parent drug's peak area over time to confirm metabolic activity.

    • Metabolite Detection: Search for new peaks with mass-to-charge ratios (m/z) corresponding to expected metabolic transformations (e.g., +16 for hydroxylation, -C3H7N for N-dealkylation).

    • Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions. The fragmentation pattern will provide structural information to help pinpoint the site of modification.

Data Interpretation:

Mass Shift (from parent) Potential Metabolic Reaction Likely Location
+16 DaHydroxylation or N-OxidationMorpholine ring, Piperazine ring, Propyl chain
-43 Da (-C3H7)N-dealkylation of the propyl groupPropyl-Piperazine N-C bond
-86 Da (-C4H8NO)N-dealkylation of the morpholinopropyl groupPropyl-Morpholine N-C bond
FAQ 3: I've identified N-dealkylation of the propyl chain as the major metabolic pathway. What are the most effective strategies to block this?

Answer:

Blocking N-dealkylation is a common challenge in drug design. Here are several field-proven strategies, ranging from simple to more complex modifications:

Strategy 1: Introducing Steric Hindrance

The principle here is to physically block the CYP enzyme from accessing the metabolically liable site.

  • Alpha-Methylation: Add a methyl group to the carbon atom adjacent to one of the nitrogen atoms of the propyl chain. This can significantly reduce the rate of N-dealkylation.

Strategy 2: Reducing the pKa of the Nitrogen

Lowering the basicity (pKa) of the nitrogen atoms can decrease their interaction with the heme iron of the CYP enzyme, thus reducing the rate of oxidation.

  • Fluorination: Introducing fluorine atoms on the propyl chain, particularly in the alpha or beta position to the nitrogen, can lower the pKa of the adjacent nitrogen through an inductive effect.

Strategy 3: Bioisosteric Replacement

Replace a metabolically labile group with a different functional group that retains the desired biological activity but is more resistant to metabolism.

  • Propyl Chain Replacement: Consider replacing the propyl chain with a more rigid or less metabolically susceptible linker, such as a cyclopropyl group or incorporating an amide bond.

  • Piperazine/Morpholine Ring Bioisosteres: If ring metabolism is also a concern, consider replacing the piperazine or morpholine rings with bioisosteres. For example, a piperidine or a spirocyclic diamine could be a suitable replacement for the piperazine ring.

The following workflow can guide your decision-making process for addressing N-dealkylation:

N_Dealkylation_Strategy Start High N-dealkylation Observed Decision1 Is steric hindrance a viable option without losing activity? Start->Decision1 Strategy1 Introduce alpha-methylation on the propyl chain Decision1->Strategy1 Yes Decision2 Can the pKa of the nitrogens be lowered? Decision1->Decision2 No End Synthesize and test analogues Strategy1->End Strategy2 Introduce fluorine atoms on the propyl chain Decision2->Strategy2 Yes Decision3 Is the linker region amenable to significant modification? Decision2->Decision3 No Strategy2->End Strategy3 Replace propyl chain with a more rigid linker (e.g., cyclopropyl, amide) Decision3->Strategy3 Yes Decision3->End No Strategy3->End Balancing_Act Initial_Compound Initial Compound (High Potency, Low Stability) Modification Introduce Metabolic Block Initial_Compound->Modification New_Analogue New Analogue (Low Potency, High Stability) Modification->New_Analogue Analysis Analyze Structure-Activity-Metabolism Relationship (SAMR) New_Analogue->Analysis Refinement Refine Modification (e.g., smaller group, positional isomer, deuteration) Analysis->Refinement Optimized_Compound Optimized Compound (High Potency, High Stability) Refinement->Optimized_Compound

Caption: Iterative workflow for optimizing potency and metabolic stability.

In Vitro Assays for Assessing Metabolic Stability

A robust in vitro testing cascade is essential for efficiently evaluating the metabolic stability of your compounds.

Assay Purpose Test System Key Output
Metabolic Stability Assay To determine the rate of disappearance of the parent compound.Pooled Human Liver Microsomes or HepatocytesIn vitro half-life (t1/2), Intrinsic Clearance (Clint)
Metabolite Identification To identify the structures of the major metabolites.Pooled Human Liver Microsomes or HepatocytesStructural elucidation of metabolites
CYP Reaction Phenotyping To identify which specific CYP enzymes are responsible for the metabolism of the compound.Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.)Percent contribution of each CYP isoform to the overall metabolism
Cytosol Stability Assay To assess metabolism by non-CYP enzymes present in the cytosol.Liver CytosolIntrinsic clearance by cytosolic enzymes

References

  • Pouille, C.-L., Trably, E., & Sivadon, P. (2004). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Morpholinopropyl)piperazine Analogs for CNS Receptor Targeting

For researchers and drug development professionals navigating the intricate landscape of central nervous system (CNS) therapeutics, the 1-(3-morpholinopropyl)piperazine scaffold represents a privileged structure with sig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of central nervous system (CNS) therapeutics, the 1-(3-morpholinopropyl)piperazine scaffold represents a privileged structure with significant potential. Its derivatives have demonstrated notable activity at key neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in a range of psychiatric and neurological disorders. This guide provides an in-depth, objective comparison of 1-(3-morpholinopropyl)piperazine analogs, focusing on their structure-activity relationships (SAR) as they pertain to dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The insights herein are grounded in experimental data from authoritative sources to empower informed decisions in drug discovery and optimization.

The 1-(3-Morpholinopropyl)piperazine Scaffold: A Versatile Core for CNS Drug Discovery

The 1-(3-morpholinopropyl)piperazine core is a hybrid structure combining the favorable physicochemical properties of both the morpholine and piperazine moieties. Piperazine and its derivatives are well-established pharmacophores in CNS drug discovery, known to interact with monoamine receptors.[1][2] The morpholine group can influence solubility and metabolic stability. The three-carbon propyl linker provides optimal spacing and flexibility for the molecule to adopt favorable conformations for receptor binding.

The primary focus of SAR studies on this scaffold is the substitution on the aryl group attached to the fourth position of the piperazine ring. Variations in the nature and position of substituents on this aryl ring can dramatically influence the affinity and selectivity of the analogs for different CNS receptors.

Comparative Analysis of Receptor Binding Affinities

The following data, collated from various studies, illustrates the impact of aryl substitution on the binding affinity of 1-(3-morpholinopropyl)piperazine analogs at human dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. Binding affinity is expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

Compound IDAryl Substituent (R)Dopamine D2 Ki (nM)Serotonin 5-HT1A Ki (nM)Serotonin 5-HT2A Ki (nM)
1a Phenyl-67.8-
1b 2-Fluorophenyl349-7522199-
1c 2-Methoxyphenyl---
1d 3-Trifluoromethylphenyl---
1e 4-Chlorophenyl---
2a Thiophen-3-yl-benzamide>400-fold D3 vs. D2 selectivity199-
2b Thiazol-4-yl-benzamide>73-1390-fold D3 vs. D2 selectivity14.3-

Note: A direct comparison across different studies should be made with caution due to variations in experimental conditions. The data is presented to illustrate general SAR trends.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key SAR trends for the 1-(3-morpholinopropyl)piperazine scaffold:

  • Influence of Aryl Substituents on 5-HT1A Affinity: The nature of the substituent on the phenyl ring significantly modulates affinity for the 5-HT1A receptor. For instance, the introduction of a thiazole-containing benzamide moiety (Compound 2b) led to a notable increase in 5-HT1A affinity compared to the unsubstituted phenyl analog (Compound 1a) and the thiophene-containing counterpart (Compound 2a).[3] This suggests that the electronic and steric properties of the aryl substituent are critical for optimal interaction with the 5-HT1A receptor binding pocket.

  • Dopamine D2 vs. D3 Selectivity: The arylpiperazine core can be modified to achieve selectivity for the D3 receptor over the D2 receptor. Analogs with extended benzamide substituents, such as compounds 2a and 2b, exhibit significant D3 versus D2 receptor binding selectivity.[3] This is a desirable feature for certain therapeutic applications, as D3 receptor modulation is implicated in the cognitive and negative symptoms of schizophrenia with potentially fewer extrapyramidal side effects associated with strong D2 antagonism.[4]

  • General Trends for Arylpiperazines: Broader studies on arylpiperazine derivatives indicate that modifications of the aryl group, the linker, and a terminal fragment can all lead to selective or nonselective compounds for various monoamine receptors.[1] The basic nitrogen atom of the piperazine ring is crucial for forming strong interactions with conserved acidic amino acid residues within the transmembrane domain of G-protein coupled receptors like dopamine and serotonin receptors.

Experimental Protocols

The determination of binding affinities for these analogs is typically performed using in vitro radioligand binding assays. A general protocol is outlined below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., Dopamine D2, Serotonin 5-HT1A).

Materials:

  • Cell membranes expressing the target human receptor (e.g., from HEK-293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

  • Test compounds (1-(3-Morpholinopropyl)piperazine analogs) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-labeled ligand for the target receptor).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Incubate membranes, radioligand, and test compound (or buffer/non-specific control) A->C B Prepare cell membrane homogenates B->C D Rapidly filter the incubation mixture through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Add scintillation cocktail to filters E->F G Quantify radioactivity using a scintillation counter F->G H Calculate specific binding G->H I Generate competition curves (binding vs. log[compound]) H->I J Determine IC50 values I->J K Calculate Ki values using the Cheng-Prusoff equation J->K

Radioligand Binding Assay Workflow

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand is chosen for its high affinity and specificity for the target receptor to ensure that the measured binding is primarily to the receptor of interest.

  • Non-specific Binding Control: This is essential to differentiate between the radioligand binding to the receptor and its non-specific binding to other components of the assay mixture (e.g., filters, lipids).

  • Competition Assay Format: By competing with a fixed concentration of radioligand, the test compounds' affinity can be determined by their ability to displace the radioligand. This is a robust and widely accepted method.

  • Cheng-Prusoff Equation: This equation is used to convert the experimentally determined IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) to the inhibition constant (Ki), which is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration used in the assay.

Future Directions and Conclusion

The 1-(3-morpholinopropyl)piperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The SAR insights presented in this guide highlight the critical role of aryl substitution in fine-tuning the pharmacological profile of these analogs. Future research should focus on a systematic exploration of a wider range of aryl substituents, including various heterocyclic rings and substitution patterns, to further delineate the structural requirements for high affinity and selectivity at specific dopamine and serotonin receptor subtypes.

This guide provides a foundational understanding of the SAR of 1-(3-morpholinopropyl)piperazine analogs. By leveraging this knowledge and employing rigorous experimental validation, researchers can accelerate the development of next-generation therapeutics for a variety of CNS disorders.

References

  • Molecules. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Molecules. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • PubMed. Synthesis and receptor binding studies of 3-substituted piperazine derivatives. [Link]

  • PubMed. Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. [Link]

  • PubMed. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. [Link]

  • PubMed. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. [Link]

  • PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • ResearchGate. Heterocycle piperazine derivatives and receptor binding affinities. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. [Link]

  • ResearchGate. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • PubMed. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. [Link]

  • ResearchGate. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. [Link]

  • PubMed Central. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]

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Comparative

A Practical Guide to Evaluating the Specificity of Novel Piperazine Derivatives: A Case Study of 1-(3-Morpholinopropyl)Piperazine

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. The piperazine moiety is a well-establi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] However, this versatility comes with a critical challenge: ensuring target specificity. A lack of specificity can lead to off-target effects, undesirable side effects, and potential failure in clinical trials.

This guide provides a comprehensive framework for evaluating the specificity of novel piperazine derivatives, using the hypothetical case of 1-(3-Morpholinopropyl)Piperazine . Given the absence of extensive public data on this specific molecule, we will treat it as a novel discovery and outline a robust, self-validating experimental strategy to characterize its selectivity profile. This approach is not merely a list of protocols but a logical workflow designed to build a comprehensive understanding of a compound's biological interactions.

The Challenge of Specificity in Piperazine-Based Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and the ability to form multiple hydrogen bonds.[2][3] These properties contribute to its frequent success in binding to G-protein coupled receptors (GPCRs), particularly those in the dopaminergic and serotonergic systems.[4][5] However, the subtle interplay of substituents on the piperazine core dictates the affinity and selectivity for these various receptors.[3][6] A compound might be a potent agonist at one receptor subtype while acting as an antagonist at another, or it may exhibit significant affinity for a wide range of receptors, leading to a complex pharmacological profile.

Consider the diverse landscape of approved piperazine-containing drugs:

  • Buspirone , an anxiolytic, acts as a partial agonist at the serotonin 5-HT1A receptor.[6]

  • Clozapine , an atypical antipsychotic, interacts with a broad spectrum of receptors, including dopamine (D2, D4), serotonin (5-HT2A, 5-HT2C), adrenergic, and muscarinic receptors.[7][8]

  • Aripiprazole , another atypical antipsychotic, exhibits a unique profile of partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[4][9]

This diversity underscores the necessity of a systematic approach to deconvolute the specific interactions of a new chemical entity.

Experimental Strategy: A Three-Tiered Approach to Specificity Profiling

Our evaluation of 1-(3-Morpholinopropyl)Piperazine will follow a logical progression from initial broad screening to detailed functional characterization. This tiered approach ensures that resources are used efficiently while building a robust data package.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Quantitative Affinity Profiling cluster_2 Tier 3: Functional Characterization T1 Initial Hypothesis: 5-HT1A Receptor Agonism T1_exp Broad Receptor Screening (e.g., Eurofins SafetyScreen Panel) T1->T1_exp Rationale: Structural similarity to known 5-HT1A ligands (e.g., Buspirone) T2_exp Radioligand Binding Assays T1_exp->T2_exp Identifies high-affinity targets T2_targets Panel of Key Targets: - 5-HT1A (Primary) - 5-HT2A, 5-HT2C (Key Off-Targets) - D2, D3, D4 (Dopaminergic Off-Targets) - α1, H1 (Other Common Off-Targets) T2_exp->T2_targets T3_exp Cell-Based Functional Assays T2_exp->T3_exp Confirms affinity (Ki) at specific targets T3_assays - cAMP Assay (for Gs/Gi-coupled receptors) - Calcium Flux Assay (for Gq-coupled receptors) T3_exp->T3_assays end Comprehensive Specificity Profile T3_exp->end Determines functional activity (agonist, antagonist, inverse agonist)

Figure 1: A three-tiered workflow for evaluating the specificity of a novel piperazine derivative.

Tier 1: Hypothesis Generation and Broad Screening

Based on the structure of 1-(3-Morpholinopropyl)Piperazine, which combines a piperazine core with a morpholino-propyl side chain, we can hypothesize an interaction with CNS receptors. The arylpiperazine motif is a common feature in many 5-HT1A receptor ligands.[10] Therefore, our initial working hypothesis is that 1-(3-Morpholinopropyl)Piperazine is a 5-HT1A receptor agonist.

To test this and to identify other potential high-affinity targets, the first step is a broad "safety screen" against a large panel of receptors, ion channels, and transporters. This provides an initial landscape of the compound's interactivity.

Tier 2: Quantitative Affinity Determination via Radioligand Binding Assays

Once high-affinity targets are identified from the initial screen, the next step is to quantify the binding affinity (Ki) of 1-(3-Morpholinopropyl)Piperazine for these targets. This is achieved through competitive radioligand binding assays.[11][12] In these assays, the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT1A).

    • Harvest the cells and homogenize them in a cold lysis buffer to prepare a membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[13]

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

    • Add increasing concentrations of the unlabeled test compound (1-(3-Morpholinopropyl)Piperazine, Buspirone, or Clozapine).

    • To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known unlabeled ligand.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.[12]

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Comparative Compounds:

  • 1-(3-Morpholinopropyl)Piperazine (Test Compound)

  • Buspirone (Relatively Selective 5-HT1A Agonist Control): Known to have high affinity for 5-HT1A receptors and lower affinity for dopamine D2 receptors.[6][14]

  • Clozapine (Non-Selective Control): A "dirty drug" with affinities for a wide range of receptors.[7][8]

Hypothetical Binding Affinity Data (Ki in nM)

Receptor1-(3-Morpholinopropyl)Piperazine (Hypothetical)Buspirone (Literature-derived)[6][15]Clozapine (Literature-derived)[7][8]
5-HT1A 5.2 14 160
5-HT2A1502805.4
5-HT2C350140013
D2800484126
D345021424
D42502627
α1-adrenergic950>10001.6
H1 (Histamine)>1000>10001.1

This table of hypothetical data suggests that 1-(3-Morpholinopropyl)Piperazine has a high affinity for the 5-HT1A receptor, with significantly lower affinity for other tested receptors, indicating a favorable selectivity profile compared to the non-selective clozapine.

Tier 3: Assessing Functional Activity with Cell-Based Assays

High binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor). Functional assays are essential to determine this.[16]

Since many serotonin and dopamine receptors are Gi or Gs-coupled, a common and effective functional assay is the measurement of cyclic adenosine monophosphate (cAMP) levels.[1][17]

  • Gs-coupled receptors (like D1 and D5) increase cAMP upon activation.

  • Gi-coupled receptors (like 5-HT1A and D2) decrease cAMP upon activation.[2][18]

G cluster_0 Gi-Coupled Receptor (e.g., 5-HT1A) Functional Assay cluster_1 Experimental Readout Agonist Agonist Binding Gi Gi Protein Activation Agonist->Gi AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreased Detection cAMP Detection (e.g., HTRF, AlphaScreen) cAMP->Detection Forskolin Forskolin Stimulation Forskolin->AC Stimulates Result Reduced Signal Detection->Result

Figure 2: Workflow for a cAMP assay to measure the activation of a Gi-coupled receptor like 5-HT1A.

Experimental Protocol: cAMP Assay for a Gi-Coupled Receptor (e.g., 5-HT1A)

  • Cell Preparation:

    • Use cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A).

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • To measure agonist activity , add increasing concentrations of the test compound.

    • To measure antagonist activity , pre-incubate the cells with increasing concentrations of the test compound, then add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).

    • Stimulate the cells with forskolin to increase basal cAMP levels. This is crucial for detecting the inhibitory effect of Gi activation.[18]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen).[2][17]

    • Add the detection reagents. These typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

    • For agonist mode, plot the signal against the log of the compound concentration to determine the EC50 (potency) and the maximal effect (efficacy).

    • For antagonist mode, plot the signal against the log of the compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant).

Hypothetical Functional Data (EC50/IC50 in nM and % Efficacy)

Compound5-HT1A (EC50, % Efficacy)5-HT2A (IC50)D2 (IC50)
1-(3-Morpholinopropyl)Piperazine15 nM, 85% (Partial Agonist)>1000 nM>1000 nM
Buspirone30 nM, 70% (Partial Agonist)[6]>1000 nM500 nM
Clozapine>1000 nM10 nM150 nM

This hypothetical data further strengthens the case for 1-(3-Morpholinopropyl)Piperazine as a selective 5-HT1A partial agonist. It shows functional activity at the target receptor with a good potency (EC50 of 15 nM) and lacks significant antagonist activity at the tested off-targets at concentrations up to 1000 nM.

Synthesizing the Data: The Specificity Profile

By integrating the data from all three tiers, we can construct a comprehensive specificity profile for 1-(3-Morpholinopropyl)Piperazine.

Key Findings (Hypothetical):

  • Primary Target: 1-(3-Morpholinopropyl)Piperazine is a high-affinity ligand for the human 5-HT1A receptor (Ki = 5.2 nM).

  • Functional Activity: It acts as a partial agonist at the 5-HT1A receptor (EC50 = 15 nM, Emax = 85%).

  • Selectivity: It demonstrates high selectivity for the 5-HT1A receptor over other key CNS receptors, including 5-HT2A, 5-HT2C, and dopamine D2, D3, and D4 receptors (selectivity ratios >50-fold).

  • Comparison: Its specificity profile is superior to that of the multi-target drug Clozapine and comparable to, or slightly better than, the relatively selective anxiolytic Buspirone.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the specificity of a novel piperazine derivative, using 1-(3-Morpholinopropyl)Piperazine as a case study. The proposed three-tiered approach, combining broad screening, quantitative binding assays, and functional characterization, provides a clear path to understanding a compound's pharmacological profile.

The hypothetical data generated for 1-(3-Morpholinopropyl)Piperazine suggest that it is a potent and selective 5-HT1A partial agonist, a profile that warrants further investigation for potential therapeutic applications in anxiety or depression. The next logical steps in its development would include in vivo animal models to assess its efficacy and pharmacokinetic properties, followed by more extensive off-target screening to ensure safety.

By adhering to a logical and self-validating experimental workflow, researchers can confidently characterize the specificity of novel compounds, a critical step in the successful development of new medicines.

References

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Sources

Validation

A Comparative Guide to the Analytical Validation of 1-(3-Morpholinopropyl)Piperazine

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product integrity. This guide provides an in-depth compariso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product integrity. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 1-(3-Morpholinopropyl)Piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Criticality of Method Validation for 1-(3-Morpholinopropyl)Piperazine

1-(3-Morpholinopropyl)Piperazine is a tertiary amine, and its accurate quantification is paramount for ensuring the stoichiometric control of subsequent reactions and for controlling impurity profiles in the final API. The validation of analytical methods applied to this compound must demonstrate specificity, linearity, accuracy, precision, and robustness to be considered fit for purpose, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) also provide stringent frameworks for the validation of compendial procedures.[5][6][7][8][9]

This guide will explore two of the most prevalent chromatographic techniques for the analysis of piperazine derivatives: HPLC, often with derivatization, and GC.

Section 1: High-Performance Liquid Chromatography (HPLC) for 1-(3-Morpholinopropyl)Piperazine Analysis

HPLC is a versatile and widely used technique in pharmaceutical analysis. However, for a molecule like 1-(3-Morpholinopropyl)Piperazine, which lacks a strong UV chromophore, direct UV detection can be challenging, especially for trace-level analysis.[10] A common and effective strategy to overcome this limitation is pre-column derivatization, which introduces a chromophore into the analyte molecule, enhancing its detectability.

The Rationale Behind Derivatization in HPLC Analysis

The primary reason for derivatizing 1-(3-Morpholinopropyl)Piperazine is to improve its detection by UV-Visible or fluorescence detectors. The derivatizing agent reacts with the secondary amine group of the piperazine moiety, attaching a molecule with a high molar absorptivity. This significantly enhances the sensitivity of the method, allowing for the accurate quantification of the analyte even at low concentrations.

Experimental Workflow for HPLC Method Validation

The following diagram outlines the key stages involved in the validation of an HPLC method for 1-(3-Morpholinopropyl)Piperazine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Evaluation prep_std Prepare Standard Solutions derivatization Derivatization Reaction prep_std->derivatization prep_sample Prepare Sample Solutions prep_sample->derivatization hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) derivatization->hplc_system injection Inject Derivatized Solutions hplc_system->injection detection UV/Vis or Fluorescence Detection injection->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate Precision) detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Workflow for HPLC Method Validation of 1-(3-Morpholinopropyl)Piperazine.

Detailed Experimental Protocol for HPLC Validation

Objective: To validate an HPLC method for the quantification of 1-(3-Morpholinopropyl)Piperazine in a drug substance.

1. Materials and Reagents:

  • 1-(3-Morpholinopropyl)Piperazine reference standard

  • Derivatizing agent (e.g., 4-Nitrobenzoyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate or acetate)

  • Base for derivatization reaction (e.g., triethylamine)

2. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer. A typical mobile phase could be a mixture of Acetonitrile, Methanol, and diethylamine (90:10:0.1, v/v/v).[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 35°C[11]

  • Injection Volume: 10 µL[11]

  • Detection: UV at a specified wavelength (e.g., 340 nm after derivatization).[11]

3. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for the derivatized analyte should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the nominal concentration).[5][6] Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[11]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at the nominal concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[11]

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Section 2: Gas Chromatography (GC) for 1-(3-Morpholinopropyl)Piperazine Analysis

Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine derivatives, GC can be a suitable alternative to HPLC, particularly for assessing volatile impurities.[10][12]

The Rationale for Using GC

GC is inherently sensitive and can provide excellent separation efficiency. For a compound like 1-(3-Morpholinopropyl)Piperazine, direct injection is often possible, eliminating the need for derivatization, which can simplify the sample preparation process. Flame Ionization Detection (FID) is commonly used and provides a good response for organic molecules.

Experimental Workflow for GC Method Validation

The validation workflow for a GC method shares many similarities with that of an HPLC method, with the primary differences being in the instrumentation and separation principles.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Evaluation prep_std Prepare Standard Solutions gc_system GC System Setup (Column, Carrier Gas, Temp. Program) prep_std->gc_system prep_sample Prepare Sample Solutions prep_sample->gc_system injection Inject Solutions gc_system->injection detection FID Detection injection->detection specificity Specificity detection->specificity linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision (Repeatability & Intermediate Precision) detection->precision lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Workflow for GC Method Validation of 1-(3-Morpholinopropyl)Piperazine.

Detailed Experimental Protocol for GC Validation

Objective: To validate a GC method for the quantification of 1-(3-Morpholinopropyl)Piperazine and related impurities.

1. Materials and Reagents:

  • 1-(3-Morpholinopropyl)Piperazine reference standard

  • Solvent for dissolution (e.g., Methanol, Dichloromethane)

2. Chromatographic Conditions (Example):

  • Column: A capillary column such as a DB-17 (or equivalent), 30 m x 0.53 mm, 1.0 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[12]

  • Injector Temperature: 250°C[12]

  • Detector Temperature (FID): 260°C[12]

  • Oven Temperature Program: An example program could be an initial temperature of 150°C held for 10 minutes, followed by a ramp of 35°C/min to 260°C, held for 2 minutes.[12]

  • Injection Volume: 1.0 µL[12]

3. Validation Parameters:

  • Specificity: Inject a blank solvent and a solution of the reference standard to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking known amounts of the reference standard into a placebo or a sample matrix at different concentration levels.

  • Precision:

    • Repeatability: Analyze at least six replicate injections of the reference standard solution. The %RSD of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess the variability.

  • LOD and LOQ: Determine the lowest detectable and quantifiable concentrations of the analyte, respectively, often based on the signal-to-noise ratio.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as carrier gas flow rate, oven temperature ramp rate, and injector/detector temperatures.

Comparative Summary of Validated Methods

The choice between HPLC and GC for the analysis of 1-(3-Morpholinopropyl)Piperazine depends on the specific analytical needs, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.

Parameter HPLC with UV Detection (Post-Derivatization) Gas Chromatography with FID Justification & Causality
Specificity High; separation of derivatized analyte from impurities and matrix components.High; excellent separation of volatile compounds based on their boiling points and polarity.Both techniques offer good specificity, crucial for accurate quantification in the presence of other substances.[7]
Sensitivity (LOD/LOQ) Can be very high, depending on the chromophore introduced during derivatization.Generally high for volatile organic compounds.Derivatization in HPLC is specifically chosen to enhance sensitivity for compounds with poor UV absorbance. GC-FID is inherently sensitive to hydrocarbons.
Linearity Excellent correlation (r² > 0.99) over a defined range.[11]Excellent correlation (r² > 0.99) over a defined range.Both methods are expected to exhibit a linear response, which is a fundamental requirement for quantitative analysis.
Accuracy (% Recovery) Typically 98-102%.[11]Typically 98-102%.High accuracy is a testament to a well-developed and validated method, ensuring the results are close to the true value.[4]
Precision (%RSD) Repeatability RSD < 2.0%.[11]Repeatability RSD < 2.0%.Low %RSD indicates that the method produces consistent and reproducible results.
Robustness Tolerant to minor variations in mobile phase composition, pH, and temperature.Tolerant to minor variations in carrier gas flow and temperature programming.A robust method is reliable in routine use under slightly different conditions.
Sample Preparation More complex due to the derivatization step.Simpler; often involves direct dissolution and injection.The additional derivatization step in HPLC can be a source of variability if not well-controlled.
Instrumentation Widely available in pharmaceutical labs.Widely available in pharmaceutical labs.The choice may depend on the specific configuration and availability of detectors.
Typical Application Assay and impurity profiling of the drug substance.Analysis of volatile impurities and residual solvents.The choice of method is often dictated by the specific analytical problem to be solved.

Conclusion: A Self-Validating System for Analytical Excellence

The validation of analytical methods for 1-(3-Morpholinopropyl)Piperazine is not merely a checklist of experiments but a systematic process to build a self-validating system. Each validation parameter—specificity, linearity, accuracy, precision, and robustness—provides a layer of confidence in the reported results.

  • For routine quality control and assay of 1-(3-Morpholinopropyl)Piperazine as a raw material, a validated HPLC method with derivatization offers excellent sensitivity and specificity. The investment in developing a robust derivatization procedure pays dividends in the form of reliable and accurate quantitative data.

  • For the analysis of volatile organic impurities or when a simpler sample preparation is desired, a validated GC-FID method is a highly suitable and efficient alternative. Its inherent sensitivity and high resolving power make it an excellent choice for purity testing.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical target profile.[13] By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers and scientists can ensure the quality and consistency of their analytical data for 1-(3-Morpholinopropyl)Piperazine, thereby contributing to the development of safe and effective medicines.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Analytical CHEMISTRY. (2011). Trade Science Inc.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012).
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). U.S. Pharmacopeia.
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Anglia Ruskin Research Online (ARRO) - Figshare.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
  • <1225> Validation of Compendial Procedures. (2017). USP-NF.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Method validation according to EP 2.4.20. (n.d.). FILAB.
  • Quality Guidelines. (n.d.).

Sources

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